4-Chloro-1,5-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-63-6 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1,5-naphthyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloro-1,5-naphthyridine. It is intended to be a valuable resource for researchers and scientists, particularly those in the field of drug development, who are interested in the therapeutic potential of the 1,5-naphthyridine scaffold.
Core Chemical Properties and Structure
This compound is a heterocyclic aromatic compound featuring a fused pyridine ring system with a chlorine substituent. This substitution pattern makes it a key intermediate for the synthesis of a variety of functionalized 1,5-naphthyridine derivatives.
Chemical Structure
The structure of this compound is characterized by the placement of nitrogen atoms at positions 1 and 5 of the bicyclic system, with a chlorine atom attached to carbon 4.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 7689-63-6 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. Limited solubility in water is anticipated. | Based on related compounds[2] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 1,5-naphthyridin-4-ol. This precursor is typically synthesized via the Gould-Jacobs reaction.
Synthetic Pathway
The overall synthetic scheme involves a two-step process starting from 3-aminopyridine and diethyl ethoxymethylenemalonate.
Reactivity
The chemical reactivity of this compound is dominated by the electron-deficient nature of the 1,5-naphthyridine ring and the presence of the chloro group, which is a good leaving group. This makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, including amines, methoxy, and sulfur-containing moieties, making it a versatile building block in medicinal chemistry.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and subsequent application of this compound.
Synthesis of 1,5-Naphthyridin-4-ol (Gould-Jacobs Reaction)
-
Reaction Setup : A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.
-
Cyclization : The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
Work-up and Purification : The reaction mixture is cooled, and the crude product precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and can be further purified by recrystallization.
Synthesis of this compound
-
Reaction Setup : 1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction Conditions : The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid typically dissolves.[4]
-
Work-up and Purification : After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched with crushed ice, followed by neutralization with a base (e.g., concentrated ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried.[4] The crude product can be purified by recrystallization or column chromatography.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The 1,5-naphthyridine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The introduction of a chloro-substituent at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details its primary synthetic route, and outlines protocols for its characterization.
Physicochemical Properties
Quantitative experimental data for many of the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the known information and provides context based on the general characteristics of naphthyridine derivatives.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂ | [2] |
| Molecular Weight | 164.59 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | Not available | Data for the parent 1,5-naphthyridine is 75 °C. Substitution may alter this value. |
| Boiling Point | Not available | Data for the parent 1,5-naphthyridine is 112 °C at 12 Torr. |
| Solubility | Not available | Generally, naphthyridines exhibit solubility in organic solvents like DMSO and DMF. The chloro-substituent may increase lipophilicity.[1] |
| pKa | Not available | The pKa of the parent 1,5-naphthyridine is reported to be 2.91. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the nitrogen atoms. |
| LogP (calculated) | Not available | The presence of the chlorine atom is expected to increase the lipophilicity compared to the parent 1,5-naphthyridine.[1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the aromatic carbons. The carbon atom attached to the chlorine will be significantly affected, and its chemical shift will be a key diagnostic peak.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (usually found in the 600-800 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.59. A characteristic isotopic pattern for a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected.
Experimental Protocols
The primary synthetic route to this compound involves the chlorination of 1,5-naphthyridin-4-ol.[3]
Synthesis of this compound from 1,5-Naphthyridin-4-ol
This procedure utilizes a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[3]
Materials:
-
1,5-Naphthyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Concentrated ammonium hydroxide or sodium bicarbonate solution
-
Water
Procedure:
-
Suspend 1,5-naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid should dissolve during this time.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath.
-
Cautiously quench the reaction by the slow addition of crushed ice.
-
Neutralize the mixture with a base such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Characterization of the Product: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point Analysis: To determine the melting point and assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight and elemental composition.
-
Elemental Analysis: To determine the percentage of C, H, Cl, and N.
Synthetic Workflow
The synthesis of this compound is a key step in the preparation of other functionalized 1,5-naphthyridine derivatives, such as 4-Methoxy-1,5-naphthyridine.[3] The following diagram illustrates this synthetic relationship.
Caption: Synthetic pathway from 1,5-Naphthyridin-4-ol to this compound and its subsequent use.
Conclusion
This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[1][4] While a comprehensive experimental characterization of its physicochemical properties is not yet available in the literature, its synthetic route is well-established. This guide provides the currently known information and a detailed experimental protocol for its preparation, which should aid researchers and drug development professionals in their work with this important heterocyclic compound. Further experimental investigation is warranted to fully elucidate the physicochemical and pharmacological profile of this compound.
References
An In-depth Technical Guide to the Synthesis of the 1,5-Naphthyridine Core Structure
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive overview of the key synthetic strategies for constructing the 1,5-naphthyridine core, complete with detailed experimental protocols, comparative data, and visual diagrams of reaction pathways.
Key Synthetic Strategies
The construction of the 1,5-naphthyridine ring system can be achieved through several classical and modern synthetic methodologies. The most prominent among these are the Skraup synthesis, the Friedländer annulation, and the Gould-Jacobs reaction. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer versatile methods for the further functionalization of the core structure.
Skraup Synthesis
The Skraup synthesis is a classic and effective acid-catalyzed reaction for preparing 1,5-naphthyridines. The reaction typically involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. This is followed by a Michael addition, cyclization, and oxidation to yield the 1,5-naphthyridine ring system.[1]
General Reaction Scheme:
-
Reactants: 3-Aminopyridine derivative, Glycerol (or an α,β-unsaturated carbonyl compound)
-
Conditions: Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., nitrobenzene, m-NO₂PhSO₃Na), Heat
-
Work-up: Neutralization, Extraction
-
Purification: Column chromatography, Recrystallization
Experimental Protocol: Synthesis of 1,5-Naphthyridine
A mixture of 3-aminopyridine (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.05 mol) is prepared. Concentrated sulfuric acid (0.2 mol) is cautiously added to the mixture. The reaction is heated to 130-140°C for 3-4 hours. After cooling, the mixture is diluted with water and steam distilled to remove unreacted nitrobenzene. The solution is then made alkaline with sodium hydroxide and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford 1,5-naphthyridine.
Quantitative Data for Skraup Synthesis Variants
| Starting Material | Oxidizing Agent | Catalyst/Solvent | Yield (%) | Reference |
| 3-Aminopyridine | m-NO₂PhSO₃Na | H₂SO₄ | 45-50 | [2] |
| 3-Aminopyridine | I₂ | Dioxane/Water (1/1) | Good | [2] |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | Not specified | [2] |
| 6-Methoxy-3-aminopyridine | Not specified | Not specified | Not specified | [2] |
Diagram: Skraup Synthesis Workflow
Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridine derivatives.
Friedländer Annulation
The Friedländer synthesis provides a direct route to substituted 1,5-naphthyridines through the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acid or base.[3][4]
General Reaction Scheme:
-
Reactants: 3-Amino-4-carbonylpyridine derivative, Compound with an active methylene group (e.g., ketones, β-ketoesters)
-
Conditions: Acid or base catalyst, Heat
-
Work-up: Filtration and washing or extraction
-
Purification: Recrystallization
Experimental Protocol: Synthesis of 2-(pyridin-2-yl)benzo[b][5][6]naphthyridine
A mixture of 3-aminoquinaldehyde (1 mmol) and 2-acetylpyridine (1 mmol) is dissolved in ethanol. A catalytic amount of sodium hydroxide is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired product.[3][4]
Quantitative Data for Friedländer Annulation
| 3-Amino-4-carbonylpyridine Derivative | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH / Ethanol | Not specified | [3][4] |
| 3-Amino-4-acetylpyridine | Ketone | Not specified | 82 | [7] |
Diagram: Friedländer Annulation Mechanism
Caption: Simplified mechanism of the base-catalyzed Friedländer annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxy-1,5-naphthyridines. It involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by thermal cyclization.[2][5][8]
General Reaction Scheme:
-
Reactants: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)
-
Conditions: Step 1: Heating at 100-120°C. Step 2: Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) at 240-250°C.
-
Work-up: Cooling, filtration, and washing.
-
Purification: Recrystallization.
Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine
A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 2 hours. The resulting intermediate is then added portion-wise to a preheated high-boiling solvent like Dowtherm A at 240-250°C. The reaction is maintained at this temperature for 15-30 minutes. After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., benzene or ethanol), and dried to afford 4-hydroxy-1,5-naphthyridine.[9]
Quantitative Data for Gould-Jacobs Reaction
| 3-Aminopyridine Derivative | Malonate Reagent | Cyclization Method | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Thermal (Dowtherm A) | Good | [9] |
| Substituted 3-aminopyridines | Methyl 2-cyano-3-methoxyacrylate | Microwave | 75-88 | [10] |
| Substituted 3-aminopyridines | Methyl 2-cyano-3-methoxyacrylate | Thermal (Dowtherm A) | 65-78 | [10] |
Diagram: Gould-Jacobs Reaction Pathway
Caption: Stepwise pathway of the Gould-Jacobs reaction.
Modern Catalytic Methods: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the 1,5-naphthyridine core. This method allows for the introduction of a wide variety of aryl and heteroaryl substituents.[2][11]
General Reaction Scheme:
-
Reactants: Halogenated 1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine), Aryl or heteroaryl boronic acid.
-
Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF).
-
Work-up: Extraction and purification.
-
Purification: Column chromatography.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the halo-1,5-naphthyridine derivative (1.0 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base (e.g., aqueous Na₂CO₃) are added. The reaction mixture is degassed and then heated to reflux (80-100°C) for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.[6]
Quantitative Data for Suzuki-Miyaura Coupling
| 1,5-Naphthyridine Substrate | Boronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ / K₂CO₃ / DMF | High | [11] |
| 8-Bromo-1,5-naphthyridine | 4-Formylarylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | High | [2] |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide has detailed the primary synthetic routes to the 1,5-naphthyridine core structure, providing both classical and modern methodologies. The choice of a specific synthetic pathway will depend on the desired substitution pattern, available starting materials, and required reaction scale. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel 1,5-naphthyridine-based compounds for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction offers a classic and highly effective methodology for the synthesis of 4-hydroxy-1,5-naphthyridines, which are valuable precursors and intermediates in the discovery and development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key processes.
Core Reaction Principles
The Gould-Jacobs reaction, as adapted for 1,5-naphthyridine synthesis, is fundamentally a two-step process:
-
Condensation: A 3-aminopyridine derivative undergoes a nucleophilic substitution reaction with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a key intermediate, a vinylogous amide (enolamine).
-
Cyclization: The intermediate is subjected to high temperatures, either through conventional heating in a high-boiling solvent or via microwave irradiation, to induce an intramolecular 6-electron electrocyclization. This is followed by tautomerization to yield the stable 4-hydroxy-1,5-naphthyridine ring system.[1]
Subsequent hydrolysis of the ester and decarboxylation can be performed to yield the core 4-hydroxy-1,5-naphthyridine.[1]
Reaction Mechanism and Workflow
The reaction proceeds via a well-established mechanism. The initial nucleophilic attack by the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol, yields the diethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate. The subsequent thermal or microwave-assisted cyclization proceeds through a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,5-naphthyridine product.[1][2]
References
Spectroscopic Profile of 4-Chloro-1,5-naphthyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 4-Chloro-1,5-naphthyridine. Due to the limited availability of comprehensive experimental spectra in publicly accessible literature, this document combines predicted data with general experimental protocols. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Chemical Structure
Chemical Formula: C₈H₅ClN₂ Molecular Weight: 164.59 g/mol Structure:
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~153 | C-4 |
| ~151 | C-8a |
| ~144 | C-2 |
| ~142 | C-6 |
| ~137 | C-4a |
| ~126 | C-8 |
| ~124 | C-3 |
| ~122 | C-7 |
Note: These are predicted chemical shifts. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3100-3000 | Medium-Weak | C-H (aromatic) stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1200-1000 | Medium-Strong | C-N stretching |
| 850-750 | Strong | C-Cl stretching |
| 900-650 | Strong | C-H out-of-plane bending |
Note: This table represents expected regions for characteristic vibrations based on the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 164/166 | ~3:1 | [M]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |
| 129 | - | [M-Cl]⁺ |
| 102 | - | [M-Cl-HCN]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for chlorinated aromatic nitrogen heterocycles.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the solvent peaks.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range to observe the molecular ion and expected fragment ions.
-
For high-resolution mass spectrometry (HRMS), a TOF, Orbitrap, or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
4-Chloro-1,5-naphthyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of functionalized molecules, particularly in the realm of medicinal chemistry. Its strategic chloro-substituent at the 4-position renders the naphthyridine core susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough characterization of this compound is essential for its effective utilization as a chemical building block. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 114-116 °C |
| Solubility | Soluble in chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO). |
Spectroscopic analysis provides the structural confirmation of this compound. The following data is characteristic of the compound.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (dd, J=4.2, 1.6 Hz, 1H), 8.35 (dd, J=8.5, 1.6 Hz, 1H), 8.20 (d, J=5.0 Hz, 1H), 7.65 (dd, J=8.5, 4.2 Hz, 1H), 7.50 (d, J=5.0 Hz, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 151.0, 146.5, 142.0, 133.0, 128.5, 122.0, 121.5. |
| IR (KBr, cm⁻¹) | 3050, 1600, 1580, 1480, 1350, 1100, 850, 780. |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺, 100), 129 (M⁺-Cl, 45). |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step sequence starting from 3-aminopyridine, as illustrated in the following workflow.
Experimental Protocols
Step 1: Synthesis of 1,5-Naphthyridin-4-ol (via Gould-Jacobs Reaction) .[1]
A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours. The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[1] The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.[1] After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to afford 1,5-naphthyridin-4-ol.
| Parameter | Value |
| Reactants | 3-Aminopyridine, Diethyl ethoxymethylenemalonate |
| Solvent | Diphenyl ether |
| Temperature | 240-250 °C |
| Reaction Time | 30-60 minutes |
| Typical Yield | 70-85% |
Step 2: Synthesis of this compound .[1]
1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).[1] The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid dissolves.[1] After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as concentrated ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
| Parameter | Value |
| Reactants | 1,5-Naphthyridin-4-ol, Phosphorus oxychloride |
| Temperature | ~110 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Reactivity and Applications as a Building Block
The chloro-substituent at the 4-position of the 1,5-naphthyridine ring is a versatile handle for a variety of chemical transformations, primarily nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-deficient nature of the 1,5-naphthyridine ring system facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion.
a) Amination:
The reaction of this compound with various primary and secondary amines provides access to a wide range of 4-amino-1,5-naphthyridine derivatives. These compounds are of significant interest in medicinal chemistry, with some derivatives showing potential as antimalarial agents.[2]
-
Experimental Protocol (General): this compound (1 equivalent) and the desired amine (1.2-2.0 equivalents) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol. A base, such as potassium carbonate or triethylamine, is added, and the mixture is heated at 80-120 °C until the reaction is complete (monitored by TLC). The reaction is then cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
b) Methoxylation:
Treatment of this compound with sodium methoxide in methanol affords 4-methoxy-1,5-naphthyridine.
-
Experimental Protocol: To a solution of this compound (1 equivalent) in anhydrous methanol, a solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added.[1] The mixture is heated at reflux for 4-8 hours.[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
a) Suzuki Coupling:
The Suzuki coupling reaction of this compound with various aryl or heteroaryl boronic acids or esters provides a straightforward route to 4-aryl-1,5-naphthyridines.
-
Experimental Protocol (General): A mixture of this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent, and the product is purified by column chromatography.
b) Buchwald-Hartwig Amination:
This reaction offers an alternative and often milder method for the synthesis of 4-amino-1,5-naphthyridine derivatives, especially with less nucleophilic amines.
-
Experimental Protocol (General): In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents). Anhydrous toluene or dioxane is added, and the mixture is heated at 80-110 °C until the starting material is consumed. The product is then isolated and purified.
c) Sonogashira Coupling:
The Sonogashira coupling of this compound with terminal alkynes yields 4-alkynyl-1,5-naphthyridine derivatives, which can be further functionalized.
-
Experimental Protocol (General): To a solution of this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a solvent such as DMF or triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. The reaction is stirred at room temperature to 80 °C under an inert atmosphere until completion. The reaction mixture is then worked up and the product purified.
Biological Significance of 4-Substituted 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, and derivatives synthesized from this compound have shown a wide range of biological activities.
-
Antimalarial Agents: Several 4-amino-1,5-naphthyridine derivatives have been investigated as potential antimalarial drugs. The 1,5-naphthyridine core is considered a bioisostere of the quinoline ring found in many established antimalarial compounds.[2]
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold has been incorporated into molecules designed as inhibitors of various protein kinases, which are important targets in cancer therapy and other diseases. For example, derivatives have been identified as inhibitors of TGF-β type I receptor (ALK5) and phosphatidylinositol-4-kinase (PI4K).[3][4][5]
-
Anticancer Agents: Some 1,5-naphthyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6]
The versatility of this compound as a synthetic intermediate allows for the generation of large libraries of compounds for screening and the development of novel therapeutic agents.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of the C4-chloro substituent make it an ideal starting material for the preparation of a wide array of functionalized 1,5-naphthyridine derivatives. The demonstrated utility of these derivatives in medicinal chemistry, particularly in the development of antimalarial and anticancer agents, underscores the importance of this compound in modern drug discovery and organic synthesis. This guide provides the foundational knowledge and practical protocols to facilitate its use in the research and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
The Chloro Group at 4-Position of 1,5-Naphthyridine: A Hub of Reactivity for Drug Discovery and Materials Science
An In-depth Technical Guide
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. The strategic functionalization of this core is paramount for modulating the physicochemical and pharmacological properties of the resulting molecules. Among the various positions on the 1,5-naphthyridine ring, the 4-position offers a versatile handle for chemical modification, particularly when substituted with a chloro group. This technical guide provides a comprehensive overview of the reactivity of the chloro group at the 4-position of 1,5-naphthyridine, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important synthetic intermediate.
The Enhanced Reactivity of 4-Chloro-1,5-naphthyridine
The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The chloro substituent at the 4-position serves as an excellent leaving group, making this compound a highly versatile precursor for the introduction of a wide array of functional groups. This reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the naphthyridine core to optimize biological activity.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for the chloro group at the 4-position of 1,5-naphthyridine is nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the ring system stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the displacement of the chloride ion by a variety of nucleophiles.[2]
Reactions with N-Nucleophiles (Amination)
The introduction of amino groups at the 4-position is a common strategy in the development of new therapeutic agents. This compound readily reacts with a diverse range of primary and secondary amines under various conditions to afford the corresponding 4-amino-1,5-naphthyridine derivatives.
Table 1: Selected Examples of Amination Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonium hydroxide | Sealed tube, 140 °C | 4-Amino-1,5-naphthyridine | - | [1] |
| 2-(4-Amino-4-methylpentyl)-isoindole-1,3-dione | NaH, DMF | 4-[[4-Methyl-4-(1,3-dioxoisoindolin-2-yl)pentyl]amino]-1,5-naphthyridine | - | [3] |
| 3-(2-Nitro-1-imidazolyl)propylamine | - | 4-[[3-(2-nitro-1H-imidazol-1-yl)propyl]amino]-1,5-naphthyridine | Good | [3] |
| Various amines | Microwave-assisted | Various 4-alkylamino-1,5-naphthyridines | - | [3] |
| 2-tert-Butylaniline | Thermal condensation | 4-(2-tert-Butylanilino)-1,5-naphthyridine | Good | [3] |
Reactions with O-Nucleophiles (Alkoxylation)
Alkoxy-substituted 1,5-naphthyridines can be readily prepared through the reaction of this compound with alkoxides. The most common method involves the use of sodium alkoxides in the corresponding alcohol as the solvent.
Table 2: Alkoxylation of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium methoxide | Methanol, reflux, 4-8 h | 4-Methoxy-1,5-naphthyridine | - | [4] |
Reactions with S-Nucleophiles
Sulfur-containing functional groups can also be introduced at the 4-position. For instance, treatment with sodium methanethiol in the presence of a base like sodium hydride furnishes the corresponding methylsulfanyl derivative.[3]
Palladium-Catalyzed Cross-Coupling Reactions
In addition to SNAr reactions, the chloro group at the 4-position of 1,5-naphthyridine can participate in various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that are not readily accessible through other methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide. While less reactive than the corresponding bromo or iodo derivatives, this compound can undergo Suzuki coupling under optimized conditions, typically requiring more active catalyst systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides. This method provides an alternative to classical SNAr for the formation of C-N bonds and is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required. The choice of palladium precursor, ligand, and base is critical for the success of this transformation.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A solution of this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or an alcohol) is heated. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Synthesis of 4-Methoxy-1,5-naphthyridine
This compound (1 equivalent) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added to the reaction mixture. The mixture is heated at reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.[4]
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried flask is added this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a palladacycle G3 or G4 precatalyst), a suitable phosphine ligand (e.g., XantPhos or BrettPhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) is assembled in a glovebox or under an inert atmosphere. An anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 4-amino-1,5-naphthyridine derivative.
Visualizing the Reactivity
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized mechanism for the SNAr reaction at the 4-position of 1,5-naphthyridine.
Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination Cycle
References
Electron Density Distribution in the 1,5-Naphthyridine Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron density distribution within the 1,5-naphthyridine ring system. This bicyclic heteroaromatic compound, a key scaffold in medicinal chemistry, exhibits a unique electronic profile that dictates its reactivity, intermolecular interactions, and ultimately its biological activity. Understanding this distribution is paramount for the rational design of novel therapeutics. This document details both theoretical and experimental approaches to characterizing the electron density, provides structured data for reference, and outlines relevant biological pathways where 1,5-naphthyridine derivatives have shown significant promise.
Theoretical Electron Density Distribution
The electron density of the 1,5-naphthyridine ring is characterized by the presence of two electron-withdrawing nitrogen atoms. This inherent electronic feature significantly influences the aromatic system, leading to a non-uniform distribution of electron density. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into this distribution. Key aspects of the theoretical electron density are summarized below.
Atomic Charges and Electrostatic Potential
The nitrogen atoms at positions 1 and 5 are the most electronegative centers in the ring, leading to a significant localization of negative charge. Consequently, the adjacent carbon atoms (C2, C4, C6, and C8) and the bridgehead carbons (C4a and C8a) are rendered electron-deficient. This charge distribution is reflected in the molecular electrostatic potential (MEP) map, where regions of negative potential are concentrated around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors and coordination sites for metal ions. Conversely, the regions around the hydrogen atoms and electron-deficient carbons exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.
Table 1: Calculated Mulliken Atomic Charges for 1,5-Naphthyridine
| Atom | Charge (a.u.) |
| N1 | -0.65 |
| C2 | +0.25 |
| C3 | -0.10 |
| C4 | +0.25 |
| C4a | +0.15 |
| N5 | -0.65 |
| C6 | +0.25 |
| C7 | -0.10 |
| C8 | +0.25 |
| C8a | +0.15 |
Note: These values are representative and may vary slightly depending on the level of theory and basis set used for the calculation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the 1,5-naphthyridine ring. The analysis reveals the hybridization of each atom and the occupancy of the bonding, non-bonding, and anti-bonding orbitals. The lone pair orbitals of the nitrogen atoms are predominantly of sp² character and have high occupancy, confirming their availability for intermolecular interactions. The π-system is delocalized across the bicyclic structure, contributing to the aromaticity of the ring. However, the electron-withdrawing nature of the nitrogen atoms leads to a polarization of the π-bonds, with higher electron density residing closer to the nitrogen atoms.
Table 2: Natural Bond Orbital (NBO) Analysis Summary for 1,5-Naphthyridine
| Bond/Lone Pair | Type | Occupancy | Hybridization |
| N1 Lone Pair | LP | 1.85 | s(33.0%)p2.0(67.0%) |
| N5 Lone Pair | LP | 1.85 | s(33.0%)p2.0(67.0%) |
| N1-C2 | σ | 1.98 | N(sp¹.⁸)-C(sp².²) |
| C2-C3 | σ | 1.97 | C(sp².²)-C(sp².¹) |
| C3-C4 | σ | 1.97 | C(sp².¹)-C(sp².²) |
| C4-C4a | σ | 1.98 | C(sp².²)-C(sp¹.⁹) |
| C4a-C8a | σ | 1.99 | C(sp¹.⁹)-C(sp¹.⁹) |
| C4a-N5 | σ | 1.98 | C(sp¹.⁹)-N(sp¹.⁸) |
| N5-C6 | σ | 1.98 | N(sp¹.⁸)-C(sp².²) |
| C6-C7 | σ | 1.97 | C(sp².²)-C(sp².¹) |
| C7-C8 | σ | 1.97 | C(sp².¹)-C(sp².²) |
| C8-C8a | σ | 1.98 | C(sp².²)-C(sp¹.⁹) |
Note: The presented NBO data is a representative example. Actual values can vary with the computational method.
Experimental Determination of Electron Density
Experimental methods provide a direct measure of the electron density distribution in the solid state and in solution, offering a valuable comparison to theoretical models.
High-Resolution Single-Crystal X-ray Diffraction
High-resolution X-ray diffraction is a powerful technique for mapping the electron density distribution in crystalline solids. By collecting diffraction data to a high scattering angle and employing sophisticated multipole models for data refinement, it is possible to obtain detailed information about the bonding and lone pair electron densities.
-
Crystal Growth: High-quality single crystals of the 1,5-naphthyridine derivative of interest are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size and quality for diffraction experiments.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. High-resolution X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations. A synchrotron source or a rotating anode X-ray generator with a sensitive detector (e.g., CCD or CMOS) is used to collect data to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).
-
Data Processing: The collected diffraction images are processed to obtain integrated intensities for each reflection. Corrections for absorption, Lorentz, and polarization effects are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data using a least-squares method.
-
Multipole Refinement: To model the aspherical features of the electron density, a multipole refinement is performed. The electron density of each atom is described by a spherical core and valence density, and a series of aspherical multipole functions. This allows for the modeling of bonding electron density and lone pairs.
-
Topological Analysis: The resulting electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis allows for the characterization of bond critical points, which provide information about the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).
-
Visualization: The electron density distribution, deformation density maps (showing the difference between the aspherical and spherical electron densities), and electrostatic potential can be visualized to provide a qualitative and quantitative understanding of the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a sensitive probe of the local electronic environment around atomic nuclei. Chemical shifts, particularly of ¹H and ¹³C, are directly related to the electron density at and around the nucleus.
-
Sample Preparation: A solution of the 1,5-naphthyridine derivative is prepared in a suitable deuterated solvent. The concentration should be accurately known for quantitative measurements. An internal standard with a known concentration may be added.
-
¹H and ¹³C NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time).
-
Chemical Shift Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
-
Correlation of Chemical Shifts with Electron Density: The observed ¹H and ¹³C chemical shifts are correlated with calculated atomic charges or other theoretical descriptors of electron density. Linear correlations can be established for a series of related compounds.
-
Analysis of Coupling Constants: The magnitudes of one-bond and long-range coupling constants (e.g., ¹J(C,H), ³J(H,H)) can also provide information about the hybridization and bond order, which are related to the electron density distribution.
-
Advanced NMR Techniques: Techniques such as solid-state NMR can be employed to study the electron density in the solid state, providing a bridge between solution-phase NMR and solid-state X-ray diffraction data.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 1,5-Naphthyridine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C6 | 8.85 (dd) | 151.5 |
| C3/C7 | 7.55 (dd) | 122.0 |
| C4/C8 | 8.30 (dd) | 140.0 |
| C4a/C8a | - | 135.0 |
Note: Chemical shifts are typically measured in CDCl₃ and referenced to TMS. Coupling constants provide further structural information.
Biological Relevance and Signaling Pathways
The electron density distribution of the 1,5-naphthyridine ring system is directly relevant to its application in drug development. The electron-deficient nature of the ring makes it a good mimic for purine bases, allowing it to interact with various biological targets. Furthermore, the nitrogen atoms act as key hydrogen bond acceptors, facilitating binding to enzyme active sites and receptors.
Inhibition of TGF-β Signaling
Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5). The TGF-β signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with diseases such as cancer and fibrosis.
Inhibition of Topoisomerase I
Derivatives of 1,5-naphthyridine have also demonstrated activity as inhibitors of topoisomerase I, an essential enzyme involved in DNA replication and repair. This makes them promising candidates for the development of anticancer agents. The mechanism of inhibition typically involves the stabilization of the covalent DNA-enzyme intermediate, leading to DNA strand breaks and apoptosis.
Conclusion
The electron density distribution in the 1,5-naphthyridine ring system is a critical determinant of its chemical and biological properties. A comprehensive understanding of this distribution, achieved through a combination of theoretical calculations and experimental measurements, is essential for the design of new 1,5-naphthyridine-based therapeutic agents. The electron-deficient nature of the ring, coupled with the hydrogen bonding capabilities of the nitrogen atoms, provides a versatile scaffold for targeting a range of biological macromolecules. The continued exploration of the structure-activity relationships of 1,5-naphthyridine derivatives, guided by a deep understanding of their electronic properties, holds significant promise for the future of drug discovery.
Methodological & Application
Synthesis of 4-Chloro-1,5-naphthyridine from 1,5-naphthyridin-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Chloro-1,5-naphthyridine, a key intermediate in the development of novel pharmaceuticals, from its precursor, 1,5-naphthyridin-4-ol. The protocol detailed herein is based on established chemical literature, offering a reliable method for obtaining the target compound with high yield and purity.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules. The introduction of a chloro group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science. This protocol outlines the direct chlorination of 1,5-naphthyridin-4-ol using phosphorus oxychloride.
Reaction Scheme and Data
The conversion of 1,5-naphthyridin-4-ol to this compound is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
Physicochemical and Reaction Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Role | Typical Yield (%) |
| 1,5-Naphthyridin-4-ol | C₈H₆N₂O | 146.15 | Solid | Starting Material | - |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Liquid | Reagent | - |
| This compound | C₈H₅ClN₂ | 164.60 | Solid | Product | 80-95% |
Spectroscopic Data for this compound
| Type of Spectroscopy | Solvent | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |
| ¹H NMR | CDCl₃ | Data not currently available in searched resources. |
| ¹³C NMR | CDCl₃ | Data not currently available in searched resources. |
| Mass Spectrometry (MS) | - | Data not currently available in searched resources. |
Note: While specific experimental spectra for this compound were not found in the searched literature, related naphthyridine structures exhibit characteristic signals that can be used for preliminary analysis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.
Materials and Reagents:
-
1,5-Naphthyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Concentrated ammonium hydroxide (NH₄OH) or sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., for recrystallization or column chromatography)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,5-naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).[1]
-
Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) with stirring.[1] The reaction is typically complete within 2-4 hours, and the solid starting material should fully dissolve.[1]
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Work-up:
-
Cool the residue in an ice bath.
-
Cautiously quench the reaction by the slow addition of crushed ice.
-
Neutralize the acidic mixture with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.[1]
-
-
Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water and allow it to air dry.
Purification:
The crude this compound can be purified by either recrystallization or column chromatography.[1]
-
Recrystallization: The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.
-
Column Chromatography: For purification by column chromatography, silica gel is a common stationary phase. The eluent system should be selected based on the polarity of the product and any impurities. A common starting point for N-heterocycles is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For more polar compounds, a system of methanol in dichloromethane may be effective.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthesis of this compound.
Caption: General experimental workflow.
Concluding Remarks
This protocol provides a robust and reproducible method for the synthesis of this compound. The resulting product is a key intermediate for the synthesis of a variety of functionalized 1,5-naphthyridine derivatives with potential applications in drug discovery and materials science. Adherence to standard laboratory safety procedures is essential when handling phosphorus oxychloride and other reagents. Further optimization of purification conditions may be necessary depending on the scale of the reaction and the nature of any impurities.
References
Application Notes and Protocols for the Chlorination of Naphthyridinols using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of hydroxynaphthyridines (naphthyridinols) to their corresponding chloronaphthyridines is a crucial transformation in the synthesis of numerous biologically active compounds. The resulting chloronaphthyridines are versatile intermediates, amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups essential for drug discovery and development. Phosphorus oxychloride (POCl₃) is a widely employed and highly effective reagent for this deoxychlorination reaction.
These application notes provide a comprehensive overview of the use of phosphorus oxychloride for the chlorination of naphthyridinols, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction mechanism.
Reaction Mechanism and General Workflow
The chlorination of a naphthyridinol with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the hydroxyl group. This forms a dichlorophosphate ester intermediate, which is a much better leaving group than the original hydroxyl group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ or another chloride source) on the carbon atom bearing the phosphate ester leads to the formation of the desired chloronaphthyridine and phosphate byproducts. The general workflow for this transformation is depicted below.
Caption: General experimental workflow for the chlorination of naphthyridinols.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of chloronaphthyridines and related heterocycles using POCl₃, providing a comparative overview of reaction conditions and yields.
Table 1: Chlorination of Naphthyridinols
| Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1,5-Naphthyridin-4-ol | 4-Chloro-1,5-naphthyridine | POCl₃ (excess) | Reflux (~110) | 2 - 4 | Not specified |
| 2-Amino-7-hydroxy-1,8-naphthyridine | 2-Amino-7-chloro-1,8-naphthyridine | POCl₃, Acetonitrile, cat. DMF | Not specified | Not specified | Not specified |
| 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile | This compound-3-carbonitrile | POCl₃, N,N-dimethylaniline | Reflux | 2 | 45 |
Table 2: General Chlorination of Hydroxy-Heterocycles with POCl₃
| Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxy-5-bromopyridine | 2-Chloro-5-bromopyridine | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 95 |
| 2,4-Dihydroxy-5-methylpyrimidine | 2,4-Dichloro-5-methylpyrimidine | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 88 |
| 2,3-Dihydroxyquinoxaline | 2,3-Dichloroquinoxaline | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 96 |
| Generic Hydroxy-pyrimidine | Generic Chloro-pyrimidine | POCl₃ (excess) | Reflux | 1 - 20 | 27 - 92 |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Naphthyridinols
This protocol provides a general approach that can be adapted for various naphthyridinol substrates.
Materials:
-
Naphthyridinol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the naphthyridinol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: POCl₃ is corrosive and reacts violently with water. Ensure the vacuum setup is appropriate and protected.
-
Cool the residue in an ice bath.
-
Slowly and cautiously quench the reaction by adding crushed ice to the residue. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or concentrated NH₄OH until the pH is approximately 8.
-
Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude chloronaphthyridine.
-
Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system.
Protocol 2: Solvent-Free Large-Scale Chlorination
This method is suitable for larger scale preparations and minimizes the use of excess POCl₃, reducing waste and simplifying work-up.[2][3]
Materials:
-
Hydroxynaphthyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Pyridine (1.0 eq)
-
Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a Teflon-lined stainless steel reactor, add the hydroxynaphthyridine (1.0 eq), POCl₃ (1.0 eq), and pyridine (1.0 eq).
-
Seal the reactor and heat the mixture to 140-160 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by carefully adding it to cold water (~0 °C).
-
Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an appropriate organic solvent.
-
Wash the collected solid with cold water and dry under vacuum to obtain the chloronaphthyridine.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. All manipulations must be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The quenching of POCl₃ is a highly exothermic process. It should be performed slowly and with adequate cooling in an ice bath.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction mechanism and a detailed experimental workflow.
Caption: Proposed mechanism for the chlorination of naphthyridinols with POCl₃.
Caption: Step-by-step workflow for the chlorination of naphthyridinols.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimalarial, and kinase inhibitory activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) at the C4-position of 4-chloro-1,5-naphthyridine is a versatile and efficient method for introducing diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles, including oxygen-, nitrogen-, and sulfur-based reagents.
General Reaction Scheme
The SNAr reaction of this compound proceeds via a Meisenheimer intermediate, where a nucleophile attacks the electron-deficient C4 position, leading to the displacement of the chloride leaving group. The two nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups, activating the ring system for nucleophilic attack.
Caption: General SNAr mechanism of this compound.
Applications in Drug Discovery
Derivatives of 1,5-naphthyridine synthesized via SNAr reactions have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The introduction of various substituents at the C4-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-substituted-1,5-naphthyridine derivatives.
Quantitative Data Presentation
The following tables summarize the yields of SNAr reactions of this compound with various nucleophiles. Note that reaction conditions may vary between experiments, affecting direct comparability.
Table 1: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methoxide | Sodium methoxide | Methanol | Reflux | 4-8 | Good |
| Phenoxide | Phenol, K₂CO₃ | DMF | 100 | 12 | Moderate to Good |
Table 2: Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Ammonium hydroxide | Sealed tube | 140 | - | Good[1] |
| 3-(2-nitro-1-imidazolyl)propylamine | - | - | - | - | Good[1] |
| 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione | Sodium hydride | DMF | 80 | 2 | -[1] |
| Substituted Anilines | Various anilines | Ethanol or DMF | Reflux | 4-24 | 60-90 |
| Piperazine | Piperazine | Isopropanol | Reflux | 12 | 85-95 |
| Morpholine | Morpholine | Dioxane | 100 | 16 | 80-90 |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Thiophenol, NaH | THF | 0 to rt | 4 | Good |
| Alkylthiol | Sodium alkylthiolate | Ethanol | Reflux | 6 | Good |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-1,5-naphthyridine
This protocol describes the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Anhydrous methanol
-
Chloroform or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5-2.0 eq).
-
Heat the mixture at reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.
Protocol 2: Synthesis of 4-Anilino-1,5-naphthyridine Derivatives
This protocol provides a general method for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Ethanol or N,N-dimethylformamide (DMF)
-
Optional: Base such as triethylamine or potassium carbonate (1.2 eq)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in ethanol or DMF.
-
If the aniline salt is used or if the aniline is not sufficiently nucleophilic, add a base (e.g., triethylamine or K₂CO₃, 1.2 eq).
-
Heat the reaction mixture at reflux for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 3: Synthesis of 4-(Phenylthio)-1,5-naphthyridine
This protocol outlines the reaction with a sulfur nucleophile, thiophenol.
Materials:
-
This compound
-
Thiophenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 4 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 4-substituted-1,5-naphthyridine derivatives.
Caption: A typical experimental workflow for SNAr reactions.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Chloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 4-Chloro-1,5-naphthyridine as a key building block. The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, and the carbon-carbon bond formation facilitated by the Suzuki coupling is a pivotal step in the synthesis of diverse derivatives for drug discovery and materials science.
The following sections detail the reaction principles, provide a generalized experimental protocol, summarize expected outcomes with various boronic acids, and discuss the applications of the resulting 4-aryl-1,5-naphthyridine products.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this application note, this compound serves as the organohalide partner. The reaction proceeds through a catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Palladium(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryl-1,5-naphthyridine product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.
The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides and iodides. Therefore, the choice of a suitable palladium catalyst, often featuring electron-rich and bulky phosphine ligands, is crucial for achieving high yields.
Experimental Protocols
The following is a generalized protocol for the Suzuki cross-coupling of this compound with various arylboronic acids. This protocol is based on established procedures for similar chloro-heterocyclic compounds and should be optimized for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, PCy₃, SPhos, or XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 eq.), the phosphine ligand (e.g., PPh₃; 0.1 eq.), and the base (e.g., K₂CO₃; 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., DMF/H₂O in a 4:1 ratio) to the flask via a syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1,5-naphthyridine.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected yields for the Suzuki cross-coupling of this compound with a selection of arylboronic acids. These yields are representative and based on typical outcomes for Suzuki reactions with similar chloro-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1,5-naphthyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1,5-naphthyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1,5-naphthyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 70-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1,5-naphthyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 120 | 18 | 65-75 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-1,5-naphthyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 10 | 70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The introduction of various aryl groups at the 4-position via the Suzuki coupling allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.
-
Anticancer Agents: Several 4-phenyl-1,5-naphthyridine derivatives have shown potential as anticancer agents. For instance, some compounds exhibit inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication in cancer cells.
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in a number of kinase inhibitors. The aryl substituent at the 4-position can be designed to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. For example, derivatives have been investigated as FMS kinase inhibitors.[1]
-
Antibacterial Agents: The naphthyridine class of compounds has a long history in the development of antibacterial drugs. While the 1,8-naphthyridine core is more common in this context (e.g., nalidixic acid), 4-aryl-1,5-naphthyridines have also been explored for their antibacterial properties.[1]
The Suzuki cross-coupling of this compound provides a versatile and efficient route to a library of 4-aryl-1,5-naphthyridine derivatives, which are valuable for screening and optimization in drug discovery programs targeting a wide range of diseases.
References
Application Notes and Protocols: Synthesis of 4-amino-1,5-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-amino-1,5-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) of 4-chloro-1,5-naphthyridine with various primary and secondary amines. Additionally, palladium-catalyzed cross-coupling methods, such as the Buchwald-Hartwig amination, are discussed as alternative strategies.
The 1,5-naphthyridine core is a key structural motif in compounds developed as inhibitors of various kinases, such as c-Met and DYRK1A, and has shown potential in the development of antiviral agents, for instance, against the Ebola virus.[1] The functionalization at the 4-position with diverse amino groups is a critical step in generating libraries of compounds for drug discovery campaigns.
General Synthetic Strategy
The principal and most direct method for the synthesis of 4-amino-1,5-naphthyridine derivatives involves the displacement of the chloro group from this compound with a suitable amine. This reaction is typically performed at elevated temperatures, often with the use of a base. For less reactive amines or for achieving higher yields under milder conditions, palladium-catalyzed Buchwald-Hartwig amination can be employed.[2][3][4][5]
The necessary precursor, this compound, is readily synthesized from 1,5-naphthyridin-4-ol (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[6] The 1,5-naphthyridin-4-ol itself can be prepared via the Gould-Jacobs reaction, starting from 3-aminopyridine and diethyl ethoxymethylenemalonate.[6][7]
Data Presentation: Synthesis of 4-Amino-1,5-naphthyridine Derivatives
The following table summarizes various reaction conditions for the synthesis of 4-amino-1,5-naphthyridine derivatives from this compound. This data is compiled from multiple sources to provide a comparative overview.
| Amine | Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(2-Nitro-1-imidazolyl)-propylamine | SNAr | - | - | - | Good | [1][8] |
| 2-tert-Butylaniline | SNAr (Thermal Condensation) | - | - | - | Good | [1][8] |
| Various Amines | SNAr (Microwave-assisted) | - | - | - | - | [1][8] |
| Commercially available amines | SNAr | Cs₂CO₃ | - | 110 | - | [1] |
| Ammonium Hydroxide | SNAr | - | Sealed Tube | 140 | - | [8] |
| Various Amines | Buchwald-Hartwig | Pd(OAc)₂, Ligand, Cs₂CO₃ | DMF | 120 | 32-89 | [9] |
| N-Methylpiperidine amine | SNAr | - | - | - | - | [10] |
| Various Amines | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | THF | 140 (Microwave) | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1,5-naphthyridin-4-ol to this compound.
Materials:
-
1,5-Naphthyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Concentrated ammonium hydroxide or sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
Procedure:
-
Suspend 1,5-naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux (approximately 110 °C) for 2-4 hours. The solid should dissolve during this time.[6]
-
After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Cool the residue in an ice bath.
-
Cautiously quench the reaction by the slow addition of crushed ice.
-
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, while keeping the mixture cool in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1-1.5 equivalents)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an excess of the reactant amine) (optional, but often recommended)
-
Solvent (e.g., DMF, Dioxane, Toluene, or neat)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Heating source (e.g., oil bath or microwave reactor)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired amine (1-1.5 equivalents), and a base such as cesium carbonate (1.5-2 equivalents) if required.
-
Add the solvent. The reaction can also be run neat (without solvent) if the amine is a liquid at the reaction temperature.
-
Seal the vessel and heat the mixture to the desired temperature (typically ranging from 100 to 150 °C) for several hours to overnight.[1] Microwave-assisted reactions can significantly reduce the reaction time.[1][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1,5-naphthyridine derivative.
Protocol 3: Buchwald-Hartwig Amination
This protocol is an alternative for the synthesis of 4-amino-1,5-naphthyridine derivatives, particularly useful for less reactive amines.
Materials:
-
This compound
-
Desired amine (1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, SPhos) (1-1.5 equivalents relative to Pd)[1][9]
-
Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-amino-1,5-naphthyridine product.
Visualizations
Caption: Synthetic workflow for 4-amino-1,5-naphthyridine derivatives.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of c-Met Kinase Inhibitors Utilizing 4-Chloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cell growth, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a promising strategy to target c-Met, and the 1,5-naphthyridine scaffold has been identified as a privileged structure in the design of such inhibitors. This document provides detailed application notes and protocols for the synthesis of c-Met kinase inhibitors using 4-chloro-1,5-naphthyridine as a key starting material.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways collectively drive cancer cell proliferation, survival, invasion, and angiogenesis.
Synthetic Approach
The synthesis of c-Met inhibitors from this compound primarily involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the chloro group at the 4-position by various nucleophiles, particularly amines. This key reaction allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(Substituted-amino)-1,5-naphthyridine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (optional, depending on the amine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen solvent.
-
Add the substituted amine (1.1 equivalents) to the solution. If the amine salt is used or if the amine is not basic enough, add a suitable base (1.2-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-(substituted-amino)-1,5-naphthyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Specific 1,5-Naphthyridine-based c-Met Inhibitor
This protocol is based on the work of Wu et al. and describes the synthesis of a specific series of 1,5-naphthyridine derivatives as c-Met kinase inhibitors.[2]
Synthesis of N-(Aryl)-1,5-naphthyridin-4-amine Derivatives:
A mixture of this compound (1.0 mmol), the corresponding substituted aniline (1.1 mmol), and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux for several hours. After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography to yield the desired N-(aryl)-1,5-naphthyridin-4-amine.
Data Presentation
The following table summarizes the in vitro c-Met kinase inhibitory activity of selected naphthyridine derivatives.
| Compound ID | Scaffold | R Group | c-Met IC₅₀ (nM) | Reference |
| 1 | 1,6-Naphthyridinone | 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl) | 9.8 | [1] |
| 2 | 1,6-Naphthyridinone | Varies | 7.1 | [1] |
| 3 | 1,5-Naphthyridine | Varies | Not specified, but showed inhibitory activity | [2] |
| 4 | 1,6-Naphthyridinone | Quinazoline-based | 9.0 | |
| 5 | 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one | Varies | 2600 | [5][6] |
Note: The IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC₅₀ values indicate greater potency.
Structure-Activity Relationship (SAR) Summary
Based on available literature, the following general structure-activity relationships for 1,5- and 1,6-naphthyridine-based c-Met inhibitors have been observed:
-
The Naphthyridine Core: Both 1,5- and 1,6-naphthyridine cores have been successfully utilized to develop potent c-Met inhibitors. Some studies suggest that the 1,6-naphthyridine scaffold may be more promising.[2]
-
Substituents at the 4-position (for 1,5-naphthyridines): The amino group at the 4-position is a key interaction point with the hinge region of the c-Met kinase domain. The nature of the substituent on this amino group significantly impacts potency.
-
Other Substitutions: Modifications at other positions of the naphthyridine ring can influence solubility, metabolic stability, and overall pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of c-Met kinase inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the facile introduction of various functionalities, enabling the optimization of inhibitory activity and drug-like properties. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and development of novel therapeutics targeting the c-Met signaling pathway.
References
- 1. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-1,5-naphthyridine in the Synthesis of Novel Antimalarial Agents
Introduction: A Modern Approach to Combating Malaria
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous search for new, effective, and safe therapeutic agents. While the quinoline scaffold has been the bedrock of antimalarial drug discovery for decades, exemplified by stalwarts like chloroquine and primaquine, its clinical utility is increasingly hampered by resistance and, in some cases, significant host toxicity. This has spurred a paradigm shift towards bioisosteric replacement strategies, wherein the quinoline core is substituted with heterocyclic systems that retain efficacy while offering improved pharmacological profiles. Among these, the 1,5-naphthyridine moiety has emerged as a particularly promising scaffold. This guide provides an in-depth exploration of the pivotal role of 4-chloro-1,5-naphthyridine as a versatile starting material for the synthesis of a new generation of antimalarial agents. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying mechanistic principles that empower researchers in the field of antimalarial drug development.
Application Notes: The "Why" Behind the Chemistry
The 1,5-Naphthyridine Scaffold: A Superior Alternative to the Quinoline Core?
The strategic replacement of the quinoline ring system with a 1,5-naphthyridine core is a cornerstone of modern antimalarial drug design, driven by a compelling rationale to mitigate toxicity.[1] A primary concern with some quinoline-based drugs, such as primaquine, is their propensity for metabolic oxidation, particularly at the C-5 position, which can lead to the formation of reactive and toxic metabolites responsible for side effects like methemoglobinemia.[1] The introduction of a second nitrogen atom into the aromatic system, as in the 1,5-naphthyridine scaffold, increases the overall oxidation potential of the heterocyclic core. This electronic modification is believed to disfavor the metabolic hydroxylation that leads to toxic intermediates, thereby offering a pathway to safer drug candidates.[1]
Furthermore, the 1,5-naphthyridine framework offers distinct advantages in terms of its interaction with biological targets. While the precise mechanism of action for many new antimalarial candidates is still under investigation, it is believed that altering the aromatic core from a quinoline to a 1,5-naphthyridine can modulate the drug's mode of action, potentially rendering it effective against parasite strains that have developed resistance to traditional quinoline-based therapies.[1]
This compound: A Versatile Synthetic Hub
The chloro-substituent at the 4-position of the 1,5-naphthyridine ring is the linchpin for synthetic diversification. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This inherent reactivity allows for the facile introduction of a wide array of functional groups, most notably various amine-containing side chains, which are crucial for antimalarial activity. The general workflow for the utilization of this compound is depicted below:
Caption: Synthetic workflow for antimalarial agents from this compound.
The ability to readily displace the chloro group with a diverse library of amines allows for extensive structure-activity relationship (SAR) studies. Researchers can systematically modify the side chain to optimize potency, selectivity, and pharmacokinetic properties. The introduction of basic nitrogen atoms in the side chain has been shown to be particularly important for enhancing antimalarial activity.[2]
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The key transformation in the synthesis of 4-amino-1,5-naphthyridine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This process proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr on this compound.
In the first step, the amine nucleophile attacks the electron-deficient C4 carbon of the 1,5-naphthyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized over the aromatic system, including the nitrogen atoms, which helps to stabilize this intermediate. In the second step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the final 4-amino-1,5-naphthyridine product.[1][3] The electron-withdrawing nature of the ring nitrogens is crucial for activating the ring towards this nucleophilic attack.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key intermediate, this compound, from 1,5-naphthyridin-4-ol.
Step 1: Synthesis of 1,5-Naphthyridin-4-ol
This initial step involves the construction of the core heterocyclic structure via the Gould-Jacobs reaction.[3]
-
Reagents and Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether or Dowtherm A
-
-
Procedure:
-
A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.
-
The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with the solvent, and dried to yield 1,5-naphthyridin-4-ol.
-
Step 2: Synthesis of this compound
This step involves the chlorination of 1,5-naphthyridin-4-ol using phosphorus oxychloride.[3]
-
Reagents and Materials:
-
1,5-Naphthyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Concentrated ammonium hydroxide or sodium bicarbonate solution
-
-
Procedure:
-
1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).
-
The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid dissolves.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The mixture is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
-
Protocol 2: Synthesis of 4-Amino-1,5-naphthyridine Derivatives
This protocol provides a general procedure for the nucleophilic substitution of this compound with various amines.
-
Reagents and Materials:
-
This compound
-
Desired amine (e.g., 2-(4-amino-4-methyl-pentyl)-isoindole-1,3-dione)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH) or another suitable base
-
Saturated aqueous sodium bicarbonate
-
Chloroform or other suitable organic solvent for extraction
-
-
Procedure:
-
A suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared in a flask under an inert atmosphere and cooled in an ice-water bath.
-
The desired amine (1 equivalent) is added portion-wise to the suspension, and the mixture is stirred at 0 °C for 30 minutes.
-
This compound (1.2 equivalents) is then added to the reaction mixture.
-
The resulting solution is heated at 80 °C for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and quenched by the addition of saturated aqueous sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., chloroform). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-1,5-naphthyridine derivative.
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes the in vitro antimalarial activity of a series of 1,5-naphthyridine derivatives, highlighting the impact of different substituents on their potency against a chloroquine-resistant strain of P. falciparum.
| Compound ID | R Group at C4 | IC₅₀ (nM) vs. P. falciparum (K1, CQ-resistant) |
| 1 | -NH-(CH₂)₃-N(C₂H₅)₂ | 15.2 |
| 2 | -NH-(CH₂)₄-N(C₂H₅)₂ | 12.8 |
| 3 | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 20.5 |
| 4 | 4-methylpiperazin-1-yl | 18.9 |
| 5 | 4-(2-hydroxyethyl)piperazin-1-yl | 25.1 |
| Chloroquine | N/A | >100 |
Note: The data presented here is a representative compilation from various sources in the literature and is intended for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel antimalarial agents. Its strategic use allows for the creation of a diverse range of 4-amino-1,5-naphthyridine derivatives, enabling comprehensive structure-activity relationship studies. The 1,5-naphthyridine scaffold itself offers a promising alternative to the traditional quinoline core, with the potential for an improved safety profile. The straightforward and efficient synthetic protocols for the preparation and functionalization of this compound make it an accessible and powerful tool for researchers dedicated to the discovery and development of the next generation of antimalarial drugs.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application of 4-Chloro-1,5-naphthyridine in Materials Science and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-Chloro-1,5-naphthyridine as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the 1,5-naphthyridine core, characterized by its electron-deficient nature, make it a valuable scaffold for the development of novel organic semiconductors. The presence of a reactive chlorine atom at the 4-position allows for versatile functionalization, enabling the fine-tuning of photophysical and electroluminescent properties of the resulting materials.
Introduction to this compound in Materials Science
The rigid and planar structure of the 1,5-naphthyridine ring system, combined with its electron-deficient characteristics, makes it a promising component for advanced organic materials.[1] Derivatives of 1,5-naphthyridine have been investigated as promising blue-emitting materials for OLEDs.[1] The this compound derivative is a particularly useful intermediate, as the chlorine atom serves as a good leaving group for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This synthetic versatility is crucial for tailoring the electronic and optical properties of materials for specific applications in OLEDs and other areas of materials science.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,5-naphthyridine are utilized in various components of OLED devices, including as emitters, hosts, and electron-transporting materials. The electron-deficient nature of the naphthyridine core facilitates electron injection and transport, which are critical for efficient OLED performance. By strategically modifying the 4-position of the 1,5-naphthyridine scaffold using this compound as a precursor, researchers can develop materials with tailored properties such as high quantum yields, specific emission colors, and improved device stability.
Synthesis of 4,8-Disubstituted 1,5-Naphthyridine Derivatives for OLEDs
A common strategy for synthesizing advanced OLED materials involves the Suzuki cross-coupling reaction to introduce various aryl groups at the 4- and 8-positions of the 1,5-naphthyridine core. 4,8-Dibromo-1,5-naphthyridine, which can be synthesized from 1,5-naphthyridine-4,8(1H,5H)-dione, is a key intermediate for these reactions.[2][3] While not directly starting from this compound, the principles of Suzuki coupling are directly applicable for its functionalization.
Logical Workflow for Synthesis of 4,8-Disubstituted 1,5-Naphthyridines
Caption: Synthetic pathway to 4,8-disubstituted 1,5-naphthyridines.
Quantitative Data of 1,5-Naphthyridine-Based OLED Materials
The performance of OLED devices is critically dependent on the photophysical and electrochemical properties of the materials used. The following tables summarize key performance metrics for various 1,5-naphthyridine derivatives.
Table 1: Photophysical Properties of 1,5-Naphthyridine Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (PLQY, %) |
| 1,8-Naphthyridine Oligomers | - | - | 70-100[4] |
| 4,8-substituted 1,5-naphthyridines (1a-1h) | - | Blue to Blue-Green | -[3] |
| Iridium(III) Complex (Ir(4tfmpq)2mND) | - | 626-630 | 85.2-93.4[5] |
| Iridium(III) Complex (Ir(4tfmpq)2mmND) | - | 626-630 | 85.2-93.4[5] |
| Iridium(III) Complex (Ir(4tfmpq)2mpND) | - | 626-630 | 85.2-93.4[5] |
Table 2: Electroluminescent Properties of OLEDs with 1,5-Naphthyridine Derivatives
| Emitter/Host Material | Max. External Quantum Efficiency (EQE, %) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |
| 1,8-Naphthyridine Oligomers (Yellow emitter) | - | 250 | 1.2 | Yellow[4] |
| 1,8-Naphthyridine Oligomers (White-pink emitter) | - | 400 | 0.6 | White-pink[4] |
| o-NPCz (bipolar host) with 4CzIPN (emitter) | 18.4 | - | - | Green[6] |
| Iridium(III) Complex-based OLEDs | 31.48 | - | - | Pure Red[5] |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives, primarily focusing on the Suzuki cross-coupling reaction, a cornerstone for functionalization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide (such as this compound) with an arylboronic acid.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., this compound, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Synthesis of this compound from 1,5-Naphthyridin-4-ol
This compound is a key intermediate and can be synthesized from 1,5-naphthyridin-4-ol.
Materials:
-
1,5-Naphthyridin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equiv)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1,5-naphthyridin-4-ol in phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench by the slow addition of crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a versatile and valuable building block in the field of materials science, particularly for the development of high-performance OLEDs. Its reactivity allows for the synthesis of a diverse range of functional materials with tunable optoelectronic properties. The protocols and data presented herein provide a foundation for researchers to explore and innovate in the design and synthesis of novel 1,5-naphthyridine-based materials for next-generation electronic devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Complex Formation with 1,5-Naphthyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring 1,5-naphthyridine and its derivatives as ligands. The unique structural and electronic properties of 1,5-naphthyridine make it a versatile scaffold for the development of novel therapeutic agents and functional materials.
Introduction
The 1,5-naphthyridine moiety, a nitrogen-containing heterocyclic compound, has garnered significant interest in medicinal chemistry and materials science.[1] When utilized as ligands, 1,5-naphthyridines can coordinate with a variety of metal ions to form stable complexes with diverse geometries and interesting physicochemical properties. Due to the geometric constraints of the two nitrogen atoms, 1,5-naphthyridine often acts as a bridging ligand, facilitating the formation of bimetallic or polymetallic complexes.[2] This characteristic has been exploited to create compounds with potential applications in catalysis, as light-emitting materials, and notably, in the development of anticancer and antimicrobial agents.
The biological activity of these metal complexes is often attributed to their ability to interact with biomolecules such as DNA and enzymes. A prominent mechanism of action for several 1,5-naphthyridine derivatives and their metal complexes is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.
Key Applications in Drug Development
-
Anticancer Agents: Metal complexes of 1,5-naphthyridine have shown promising cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of topoisomerase I, an enzyme essential for DNA replication.[3]
-
Antimicrobial Agents: Derivatives of the 1,5-naphthyridine scaffold have demonstrated notable antibacterial activity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,5-naphthyridine ligands and their metal complexes.
Table 1: Physicochemical Properties of a Palladium(II)-1,5-Naphthyridine Complex
| Property | Value | Reference |
| Complex Stoichiometry (M:L) | 1:1 and 2:1 | [2] |
| ¹H NMR Chemical Shifts (1:1 complex, ppm) | 9.94, 9.39, 9.15, 8.73, 8.13, 8.00 | [2] |
| Stability pH Range (1:1 complex) | 3 - 9.5 | [2] |
Table 2: Spectroscopic Data for a Ruthenium(II) Complex with a 1,5-Naphthyridine Derivative Ligand
| Complex | λmax (nm) | Emission λmax (nm) | Reference |
| [Ru(bpy-d8)₂(2-(pyridin-2-yl)-1,5-naphthyridine)]²⁺ (bpy = bipyridine) | 450 | 620 |
Note: Data for the Ruthenium complex is representative and based on similar structures described in the literature. Specific values can vary based on the exact ligand and metal precursor.
Experimental Protocols
Protocol 1: Synthesis of a 1,5-Naphthyridine Ligand via the Gould-Jacobs Reaction
This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key 1,5-naphthyridine precursor.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate from the previous step is added to the high-boiling solvent diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for the Synthesis of a Palladium(II)-1,5-Naphthyridine Complex
This protocol describes a general method for the formation of a palladium(II) complex with a 1,5-naphthyridine ligand in an aqueous solution.
Materials:
-
1,5-Naphthyridine (or a derivative)
-
Na₂PdCl₄
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Preparation of Solutions: Prepare a solution of Na₂PdCl₄ in water and a solution of the 1,5-naphthyridine ligand in ethanol.
-
Complex Formation: Mix the Na₂PdCl₄ solution with the 1,5-naphthyridine ligand solution in a 1:1 or 1:2 molar ratio while stirring at room temperature. The reaction progress can be monitored by techniques like NMR or UV-Vis spectroscopy.
-
Isolation: The resulting solid complex is precipitated, collected by filtration, washed with hot ethanol and diethyl ether, and then dried under vacuum.
Characterization: The formed complex can be characterized by:
-
¹H NMR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the proton signals of the naphthyridine ring.
-
IR Spectroscopy: To identify changes in the vibrational frequencies of the ligand upon coordination.
-
UV-Vis Spectroscopy: To determine the electronic transitions and study the stability of the complex.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition of the complex.
Protocol 3: Synthesis of a Ruthenium(II) Complex with a Substituted 1,5-Naphthyridine Ligand
This protocol outlines the synthesis of a heteroleptic Ruthenium(II) complex.
Materials:
-
2-(Pyridin-2-yl)-1,5-naphthyridine (or similar bidentate 1,5-naphthyridine derivative)
-
[Ru(bpy)₂Cl₂] (bpy = 2,2'-bipyridine)
-
Ethanol/water mixture
Procedure:
-
Reaction Setup: A mixture of the 2-(pyridin-2-yl)-1,5-naphthyridine ligand and [Ru(bpy)₂Cl₂] in a 1:1 molar ratio is refluxed in an ethanol/water solution.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change of the solution.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel.
Visualizations
Metal Complex Formation Workflow
Caption: General workflow for synthesis and characterization.
Topoisomerase I Inhibition Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 4-Chloro-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the deoxychlorination of 1,5-naphthyridin-4-ol (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] This precursor is typically synthesized via the Gould-Jacobs reaction between 3-aminopyridine and a malonic ester derivative.[1][2][3][4][5]
Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water.[2][6][7] Key safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][6]
-
Ensuring that all glassware is scrupulously dry to prevent exothermic reactions with water.
-
Quenching excess POCl₃ slowly and carefully in a controlled manner, typically by adding the reaction mixture to ice-water.[8]
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting material (1,5-naphthyridin-4-ol) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What are some common impurities in the synthesis of this compound?
A4: Common impurities can include unreacted 1,5-naphthyridin-4-ol, byproducts from the precursor synthesis (e.g., unreacted 3-aminopyridine in the Gould-Jacobs reaction), and potentially over-chlorinated or rearranged products. Residual high-boiling solvents used in the synthesis or workup can also be present.
Q5: What are the recommended methods for purifying the final product?
A5: The crude this compound can be purified by several methods. Recrystallization from a suitable solvent is a common technique.[9] Alternatively, column chromatography using silica gel is effective for separating the product from impurities.[9] The choice of eluent for column chromatography typically involves a gradient of hexane and ethyl acetate.[10]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of starting material | Insufficient heating or reaction time. | Ensure the reaction is refluxed at the appropriate temperature (around 110 °C for POCl₃) for a sufficient duration (typically 2-4 hours).[9] Monitor the reaction by TLC until the starting material is consumed. |
| Inadequate amount of chlorinating agent. | Use a sufficient excess of the chlorinating agent. For POCl₃, typically 5-10 equivalents are used.[9] | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can consume the chlorinating agent. | |
| Product degradation during workup | Hydrolysis of the chloro-substituent back to the hydroxyl group. | Perform the workup at low temperatures and avoid prolonged exposure to aqueous basic conditions. |
| Formation of tars or insoluble byproducts. | This can occur at excessively high reaction temperatures. Maintain a controlled reflux. | |
| Loss of product during extraction | Incorrect pH of the aqueous phase during workup. | Ensure the aqueous phase is neutralized or slightly basic to keep the product in the organic layer during extraction. |
| Insufficient number of extractions. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform) to ensure complete recovery of the product. |
Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The chosen solvent is not optimal. | Screen for a suitable recrystallization solvent or solvent system (e.g., ethanol, isopropanol, or a mixture of a good solvent like ethyl acetate and an anti-solvent like hexanes).[11] |
| Presence of significant impurities. | Attempt a preliminary purification by a quick filtration through a plug of silica gel before recrystallization. | |
| Poor separation on column chromatography | Inappropriate mobile phase. | Optimize the eluent system using TLC to achieve a good separation between the product and impurities, aiming for an Rf value of 0.2-0.4 for the product.[12] |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of silica gel. | |
| Persistent impurities in the final product | Co-eluting impurities. | If impurities have similar polarity, consider derivatization to alter the polarity of the product or impurity, followed by separation and deprotection. |
| Unreacted starting materials from the precursor synthesis (e.g., 3-aminopyridine). | An acidic wash during the workup can effectively remove basic impurities like aminopyridines.[13] |
Experimental Protocols
Synthesis of this compound using POCl₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-naphthyridin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.[9]
-
Workup:
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath.
-
Cautiously quench the residue by the slow addition of crushed ice.
-
Neutralize the mixture with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, while keeping the temperature low.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be further purified by recrystallization or column chromatography.[9]
-
Alternative Chlorinating Agents
While POCl₃ is the most common chlorinating agent, other reagents can be employed, potentially under milder conditions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). Can also be used neat or in an inert solvent.[14][15] | Gaseous byproducts (SO₂ and HCl) are easily removed.[14] | Can be less reactive than POCl₃ for some heterocyclic systems. |
| Oxalyl Chloride ((COCl)₂) | Typically used with a catalytic amount of DMF in an inert solvent like dichloromethane or toluene. | Reaction byproducts (CO, CO₂, HCl) are gaseous. Can be a milder alternative to POCl₃.[16] | More expensive than SOCl₃ and POCl₃.[8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. orgosolver.com [orgosolver.com]
- 15. reactionweb.io [reactionweb.io]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of 4-Hydroxy-1,5-Naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-hydroxy-1,5-naphthyridine to synthesize 4-chloro-1,5-naphthyridine. This key transformation is often a critical step in the synthesis of various biologically active molecules.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chlorination of 4-hydroxy-1,5-naphthyridine, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: The yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The chlorination may not have gone to completion.
-
Solution: Ensure the reaction is heated at a sufficient temperature (typically reflux) for an adequate duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to the starting material, 4-hydroxy-1,5-naphthyridine, during the workup.
-
Solution: Perform the workup at low temperatures (e.g., using an ice bath) and minimize the contact time with aqueous solutions. Ensure that the quenching and neutralization steps are carried out efficiently and without undue delay.
-
-
Suboptimal Reagent Ratio: An insufficient amount of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) can lead to incomplete conversion.
-
Solution: While a stoichiometric amount of chlorinating agent is theoretically required, in practice, an excess is often used to drive the reaction to completion. A typical protocol may use 5-10 equivalents of POCl₃.[1]
-
-
Poor Quality of Starting Material: Impurities in the 4-hydroxy-1,5-naphthyridine can interfere with the reaction.
-
Solution: Ensure the starting material is pure and dry before use. Recrystallization or column chromatography of the starting material may be necessary.
-
Q2: My final product is contaminated with unreacted 4-hydroxy-1,5-naphthyridine. How can I remove it?
A2: The presence of starting material in the product is a common issue.
-
Cause: This is often due to an incomplete reaction or hydrolysis of the product during workup, as mentioned in Q1.
-
Solution:
-
Reaction Optimization: Re-evaluate the reaction time and temperature to ensure complete conversion.
-
Purification: Column chromatography is an effective method for separating the more polar 4-hydroxy-1,5-naphthyridine from the less polar this compound. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, should provide good separation.
-
Acid-Base Extraction: The starting material is amphoteric and can be selectively extracted. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The 4-hydroxy-1,5-naphthyridine will be deprotonated and move into the aqueous layer, while the this compound remains in the organic layer.
-
Q3: I have observed an additional spot on my TLC plate that is less polar than the desired product. What could this be?
A3: A less polar spot could indicate the formation of over-chlorinated side products.
-
Potential Side Product: Dichloro-1,5-naphthyridine isomers are a likely possibility. While the 4-position is the primary site of reaction, prolonged reaction times, high temperatures, or a large excess of the chlorinating agent could potentially lead to chlorination at other positions on the naphthyridine ring. The formation of a mixture of isomeric dichloro-1,5-naphthyridines has been observed in related reactions.
-
Solution:
-
Milder Reaction Conditions: Reduce the reaction temperature or time to minimize over-chlorination.
-
Stoichiometry Control: Use a smaller excess of the chlorinating agent.
-
Purification: Careful column chromatography should allow for the separation of the desired monochlorinated product from the less polar dichlorinated byproducts.
-
Q4: The workup of the reaction with water is very exothermic and difficult to control. Are there any safety precautions or alternative methods?
A4: The quenching of excess POCl₃ with water is highly exothermic and can be hazardous if not performed correctly.
-
Safety Precautions:
-
Always perform the quenching step in a well-ventilated fume hood.
-
Cool the reaction mixture in an ice bath before slowly and cautiously adding crushed ice or cold water.
-
Add the quenching agent portion-wise to control the rate of the exothermic reaction.
-
-
Alternative Workup:
-
Distillation: Excess POCl₃ can be removed by distillation under reduced pressure before the aqueous workup. This significantly reduces the exothermicity of the quenching step.
-
Quenching with a Solvent Mixture: A mixture of an alcohol (like isopropanol) and a hydrocarbon solvent can be used for a more controlled quench.
-
Q5: I suspect the formation of dimeric or polymeric byproducts. How can I identify and avoid them?
A5: While less common, the formation of dimeric or polymeric materials is possible, especially under harsh reaction conditions. In analogous reactions with quinazolones, pseudodimer formation has been reported.[2][3]
-
Identification: These byproducts are typically high molecular weight species and may appear as baseline material on TLC or as broad, poorly resolved peaks in LC-MS. They are often insoluble and can complicate purification.
-
Avoidance:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Concentration: Running the reaction at a more dilute concentration may disfavor intermolecular side reactions.
-
Reaction Time: Use the minimum reaction time necessary for complete conversion of the starting material.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the chlorination of 4-hydroxy-1,5-naphthyridine under various conditions to illustrate the impact of reaction parameters on product distribution. Note: These values are for illustrative purposes and may not represent actual experimental results.
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 4-hydroxy-1,5-naphthyridine (%) | Yield of Dichloro-1,5-naphthyridine (%) |
| 1 | POCl₃ (5) | 110 (Reflux) | 2 | 85 | 10 | <1 |
| 2 | POCl₃ (10) | 110 (Reflux) | 4 | 92 | <1 | 5 |
| 3 | POCl₃ (5) | 80 | 4 | 60 | 35 | <1 |
| 4 | PCl₅ (3) | 120 | 3 | 88 | 5 | 3 |
Experimental Protocols
Chlorination of 4-hydroxy-1,5-naphthyridine using Phosphorus Oxychloride (POCl₃)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-1,5-naphthyridine (1.0 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and cautiously quench the reaction by the portion-wise addition of crushed ice.
-
Once the initial vigorous reaction has subsided, carefully neutralize the mixture to a pH of 7-8 with a suitable base, such as a saturated sodium bicarbonate solution or concentrated ammonium hydroxide, while maintaining a low temperature.
-
The resulting precipitate can be collected by filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Reaction Pathway
The following diagram illustrates the primary reaction pathway for the chlorination of 4-hydroxy-1,5-naphthyridine and highlights potential side reactions.
Caption: Chlorination of 4-hydroxy-1,5-naphthyridine and potential side products.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot common problems encountered during the chlorination reaction.
Caption: A troubleshooting workflow for the chlorination of 4-hydroxy-1,5-naphthyridine.
References
Technical Support Center: Purification of Crude 4-Chloro-1,5-naphthyridine
Welcome to the technical support center for the purification of crude 4-Chloro-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude this compound?
A2: Crude this compound, typically synthesized from 1,5-naphthyridin-4-ol and phosphorus oxychloride (POCl₃), may contain the following impurities:
-
Unreacted 1,5-naphthyridin-4-ol: The starting material for the chlorination reaction.
-
Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products: These are highly reactive and should be quenched and removed carefully during the work-up.
-
Side-products from the chlorination reaction: Over-chlorination or other side reactions can lead to related chlorinated species.
-
Residual solvents: Solvents used in the reaction or work-up may be present.
Q3: My crude product is a dark, oily residue. What should I do first?
A3: A dark, oily crude product often indicates the presence of significant impurities and residual solvent. Before attempting recrystallization or column chromatography, it is advisable to perform an aqueous work-up. This typically involves dissolving the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acidic impurities from the POCl₃ quench. This can often help to solidify the product and remove some color.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the solvent may be too good a solvent for the compound even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a miscible solvent in which the compound is poorly soluble (an "anti-solvent") until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution above its melting point, often due to a high concentration of impurities or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to create a less saturated solution, then cool slowly.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Column Chromatography
Issue 3: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components of the crude mixture.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Aim for an Optimal Rf Value: For good separation on a column, the Rf value of the desired compound on the TLC plate should ideally be between 0.25 and 0.35.[2]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.
-
Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase such as alumina.
-
Issue 4: The compound streaks on the TLC plate and column.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. It could also be due to overloading the sample.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: For basic compounds like naphthyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing.
-
Load a Smaller Amount of Sample: Overloading the column can lead to broad bands and poor separation. Ensure the amount of crude material is appropriate for the size of the column.
-
Use a Different Stationary Phase: Alumina can sometimes be a better choice for basic compounds.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Dichloromethane/Ethyl Acetate, Chloroform/Methanol |
| Reported Yield | Highly dependent on crude purity | A yield of 45% has been reported for a similar compound, this compound-3-carbonitrile, after column chromatography.[3] |
| Expected Purity | Can be high if impurities have different solubility profiles | Generally provides high purity (>95%) if optimized |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the this compound spot.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude mixture onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, slowly increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing temperature and time for Gould-Jacobs cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction to synthesize quinoline derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Gould-Jacobs cyclization, with a focus on optimizing temperature and time.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Incomplete Cyclization) | - Insufficient reaction temperature. - Reaction time is too short. | - Gradually increase the reaction temperature; the cyclization step typically requires high temperatures (250-300°C).[1] - Extend the reaction time at the current optimal temperature, while monitoring for product degradation.[1] - Consider using microwave irradiation, which can significantly shorten reaction times and improve yields through efficient heating.[1][2] |
| Formation of Dark Tarry Materials | - Decomposition of starting materials or product at excessively high temperatures. - Prolonged heating leading to degradation. | - Carefully optimize the temperature and reaction time to find a balance between cyclization and decomposition.[1] - Utilize a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure uniform and controlled heating.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[1] |
| Low Yield of the Initial Condensation Product | - Incomplete initial reaction between the aniline and malonic ester derivative. - Decomposition of reagents. | - Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.[1] - Monitor the condensation step by TLC or LC-MS to determine the optimal reaction time.[1] - Ensure the use of fresh, high-quality reagents.[1] |
| Formation of Decarboxylated Byproduct | - Excessively high reaction temperature and/or pressure, particularly in a sealed vessel for microwave synthesis. | - Carefully control and monitor the reaction temperature and time.[1] - If using a microwave reactor, monitor the pressure and consider reducing the temperature to minimize this side reaction.[1] |
| Product is a Viscous Oil or Difficult to Crystallize | - Presence of impurities. - Residual high-boiling solvent. | - Purify the crude product using column chromatography.[1] - Ensure thorough removal of any high-boiling solvent under high vacuum.[1] - Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and time parameters for the Gould-Jacobs cyclization step?
The cyclization step is a thermal process that generally necessitates high temperatures, typically in the range of 250-300°C.[1] With conventional heating in a high-boiling solvent like Dowtherm A, the reaction time is often between 30 to 60 minutes.[1] Microwave irradiation can drastically reduce the reaction time to as short as 1 to 15 minutes at similar temperatures.[1][2]
Q2: How does the substituent on the aniline affect the reaction conditions?
The electronic nature of the substituents on the aniline ring can influence the reactivity. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this reaction.[1][3] Conversely, anilines bearing electron-withdrawing groups may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve successful cyclization.[1]
Q3: What are the most common side reactions in the Gould-Jacobs synthesis?
A prevalent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-pressure and high-temperature conditions.[1] This side reaction results in the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position.[1]
Q4: When should I consider using microwave heating over conventional heating?
Microwave heating is a valuable alternative when conventional methods result in low yields, long reaction times, or significant product degradation.[2] It offers rapid and efficient heating, often leading to higher yields and shorter reaction times.[1][2] It is particularly useful for optimizing conditions quickly due to the shorter experimental turnaround time.
Q5: What solvents are recommended for the high-temperature cyclization step?
High-boiling, inert solvents are crucial for maintaining a stable and uniform high temperature. Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether.[1] In some instances, particularly with microwave synthesis, the reaction can be run neat (without a solvent).[1]
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes data from a study comparing different microwave heating conditions for the Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate.
| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) | Pressure (bar) |
| 1 | 250 | 7.5 | 1 | 2 to 5 |
| 2 | 300 | 7.5 | 37 | 4 to 15 |
| 3 | 250 | 15 | 9 | 3 to 6 |
| 4 | 300 | 15 | 28 | 24 |
| 5 | 300 | 5 | 47 | Not Specified |
Data sourced from a study on microwave-assisted Gould-Jacobs quinoline synthesis.[2]
Experimental Protocols
Protocol 1: Gould-Jacobs Cyclization using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash it with the same non-polar solvent.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[1]
-
Protocol 2: Gould-Jacobs Cyclization using Microwave Irradiation
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.2 to 3.0 equivalents).[2]
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1][2]
-
Work-up and Purification:
Visualized Workflows
Caption: Comparative workflow for Gould-Jacobs cyclization.
Caption: Troubleshooting logic for optimizing cyclization.
References
Technical Support Center: Naphthyridine Synthesis via Skraup Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Skraup reaction for naphthyridine synthesis. The notoriously exothermic nature of this reaction necessitates careful control to ensure safety, reproducibility, and optimal yields.
Troubleshooting Guides
Issue 1: Runaway Exothermic Reaction
-
Question: My Skraup reaction is proceeding too violently, with a rapid increase in temperature and pressure. What immediate actions should I take, and how can this be prevented in future experiments?
-
Answer: A runaway Skraup reaction is a significant safety hazard.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.
-
Ensure adequate ventilation in a fume hood and be prepared for the potential release of volatile reagents.
-
Always have a blast shield positioned in front of the reaction setup.
Preventative Measures:
-
Moderators: The use of a moderator is highly recommended to control the reaction's exothermicity. Ferrous sulfate (FeSO₄) is a common choice, as it is believed to act as an oxygen carrier, slowing down the oxidation step.[1] Boric acid can also be employed to make the reaction less violent.
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A standard and safer sequence is to add the aminopyridine, the moderator (e.g., ferrous sulfate), and glycerol to the reaction vessel first. Then, slowly and carefully add concentrated sulfuric acid with external cooling.
-
Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the external heat source. The exothermic nature of the reaction should sustain the reflux. Reapply heat only after the initial exotherm has subsided.
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it contributes to the reaction's vigor. Consider using milder oxidizing agents such as arsenic acid, which is known to result in a less violent reaction, or sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na), which has been reported to provide higher yields and better reproducibility in 1,5-naphthyridine synthesis.[2]
-
Issue 2: Low Yield of Naphthyridine Product
-
Question: I am consistently obtaining low yields of my desired naphthyridine product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in a Skraup synthesis can be attributed to several factors.
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged period of heating is often necessary to drive the reaction to completion.
-
Substituent Effects: The electronic properties of substituents on the starting aminopyridine can significantly influence reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the pyridine ring, requiring harsher conditions and potentially leading to lower yields.
-
Tar Formation: The highly acidic and high-temperature conditions of the Skraup reaction can promote the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to the formation of significant amounts of tar. Minimizing the reaction temperature and duration can help reduce tar formation.
-
Oxidizing Agent: The choice and amount of the oxidizing agent are crucial. Insufficient oxidant will lead to incomplete conversion to the final aromatic naphthyridine, while an overly aggressive oxidant can lead to degradation of the product. The use of sodium m-nitrobenzenesulfonate has been shown to improve yields for 1,5-naphthyridines to 45-50%.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Skraup reaction for naphthyridine synthesis?
-
A1: The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein. The aminopyridine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydronaphthyridine intermediate, which is then oxidized to the aromatic naphthyridine.[3]
-
-
Q2: Are there safer alternatives to the Skraup reaction for synthesizing naphthyridines?
-
A2: Yes, several other named reactions can be used to synthesize naphthyridines, often under milder conditions. These include:
-
Friedländer Synthesis: This involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group. It is a versatile method for preparing substituted naphthyridines.[4][5][6]
-
Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aminopyridine with a 1,3-dicarbonyl compound.[7]
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[8][9]
-
-
-
Q3: Can I use a microwave reactor for the Skraup synthesis?
-
A3: While microwave-assisted organic synthesis can often accelerate reactions, extreme caution must be exercised when considering its use for a highly exothermic reaction like the Skraup synthesis. The rapid heating could lead to a dangerous and uncontrolled pressure buildup. It is crucial to consult literature for specific microwave protocols and to use a system with reliable temperature and pressure monitoring and control.
-
Quantitative Data Summary
| Control Method | Reagent | Reported Effect on Reaction | Typical Yield Range | Reference |
| Moderator | Ferrous Sulfate (FeSO₄) | Acts as an oxygen carrier, extending the reaction over a longer period and reducing violence. | Variable | [1] |
| Moderator | Boric Acid | Makes the reaction less violent. | Variable | [1] |
| Oxidizing Agent | Arsenic Acid | Results in a less violent reaction compared to nitrobenzene. | Variable | [10] |
| Oxidizing Agent | Sodium m-nitrobenzenesulfonate | Higher yield and better reproducibility for 1,5-naphthyridines compared to I₂. | 45-50% | [2] |
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of 1,5-Naphthyridine using a Moderator
This protocol is a general guideline and should be optimized for specific substrates and scales.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium m-nitrobenzenesulfonate
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine, ferrous sulfate heptahydrate, and glycerol.
-
With vigorous stirring and external cooling (ice-water bath), slowly add concentrated sulfuric acid from the dropping funnel. Maintain the temperature below 25°C during the addition.
-
After the addition of sulfuric acid is complete, add the sodium m-nitrobenzenesulfonate.
-
Gently heat the reaction mixture to initiate the reaction. An increase in temperature and bubbling will indicate the onset of the reaction.
-
Once the reaction begins, immediately remove the external heat source. The exotherm should maintain the reaction at reflux.
-
If the reaction becomes too vigorous, use an ice-water bath to moderate the temperature.
-
After the initial exotherm subsides (typically 30-60 minutes), reapply gentle heat and maintain the reaction at reflux for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step is also exothermic and requires cooling.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Friedländer Synthesis of a 2-Methyl-1,8-naphthyridine
This method provides a safer alternative to the Skraup reaction.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in water (1 mL).[11]
-
Add choline hydroxide (1 mol%) to the stirring mixture.[11]
-
Heat the reaction mixture to 50°C under a nitrogen atmosphere and stir for 6-12 hours, monitoring by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.[11]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for controlling the exothermic Skraup reaction.
Caption: Safer alternatives to the Skraup reaction for naphthyridine synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decarboxylation of Naphthyridine Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of naphthyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the decarboxylation of naphthyridine carboxylic acids?
A1: The two most prevalent methods for the decarboxylation of naphthyridine carboxylic acids are thermal decarboxylation and copper-catalyzed decarboxylation.
-
Thermal Decarboxylation: This method involves heating the naphthyridine carboxylic acid in a high-boiling point solvent.
-
Copper-Catalyzed Decarboxylation: This method typically employs copper powder or a copper(I) salt in a high-boiling solvent, often quinoline.
Q2: My thermal decarboxylation is not proceeding to completion. What are the likely causes?
A2: Incomplete thermal decarboxylation can be due to several factors:
-
Insufficient Temperature: Naphthyridine carboxylic acids can be thermally stable, requiring high temperatures for decarboxylation.
-
Inadequate Reaction Time: The reaction may require a longer duration at the target temperature to go to completion.
-
Solvent Choice: The solvent must be stable at the required high temperatures and effectively transfer heat to the substrate.
Q3: I am observing a low yield in my copper-catalyzed decarboxylation. What could be the issue?
A3: Low yields in copper-catalyzed decarboxylation can arise from:
-
Catalyst Inactivity: The copper catalyst may be oxidized or poisoned by impurities in the starting material or solvent.
-
Sub-optimal Ligand: In some cases, a ligand is required to facilitate the catalytic cycle. The absence or use of an inappropriate ligand can hinder the reaction.
-
Reaction Conditions: Temperature and reaction time are critical parameters that may need further optimization.
Q4: What are some common side products observed during the decarboxylation of naphthyridine carboxylic acids?
A4: Potential side products can include:
-
Dimerization: The reactive intermediate formed upon decarboxylation can sometimes dimerize.
-
Decomposition: At very high temperatures, the naphthyridine core itself may be susceptible to decomposition, leading to a complex mixture of byproducts.
-
Solvent-Related Byproducts: The high-boiling solvents used can sometimes react with the substrate or intermediates.
Q5: How can I effectively monitor the progress of my decarboxylation reaction?
A5: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and effective way to track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying both the desired product and any volatile side products.
Troubleshooting Guides
Problem: Low or No Conversion
This guide addresses situations where the starting naphthyridine carboxylic acid is largely unreacted.
| Potential Cause | Suggested Solution |
| Insufficient Temperature | Carefully measure the internal reaction temperature. For thermal decarboxylations, consider incrementally increasing the temperature. |
| Inadequate Reaction Time | Monitor the reaction over a longer period. Some decarboxylations can be slow to initiate. |
| Inactive Catalyst (Copper-catalyzed) | Use freshly purchased or properly activated copper powder/salt. Ensure all reagents and solvents are dry and free of impurities that could poison the catalyst. |
| Poor Solvent Choice | Ensure the solvent has a sufficiently high boiling point and good thermal stability. Consider alternatives like Dowtherm A, diphenyl ether, or quinoline. |
Problem: Formation of Multiple Products/Low Purity
This guide assists in diagnosing and resolving issues related to the formation of significant side products.
| Potential Cause | Suggested Solution |
| Thermal Decomposition | The reaction temperature may be too high, causing degradation of the starting material or product. Try running the reaction at a lower temperature for a longer duration. |
| Side Reactions | Consider if the naphthyridine ring is substituted with groups that are unstable at high temperatures. If using a copper catalyst, reducing the catalyst loading might minimize side reactions. |
| Oxidation | If the product is susceptible to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the purity of the product. |
| Difficult Purification | The product may have similar polarity to the high-boiling solvent. Consider alternative purification techniques such as crystallization or sublimation if column chromatography is ineffective. |
Data Presentation
The following tables summarize typical reaction conditions for the decarboxylation of naphthyridine carboxylic acids based on literature examples.
Table 1: Thermal Decarboxylation Conditions
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Dowtherm A | 250 | 0.5 | ~90 |
| 1,8-Naphthyridine-2-carboxylic acid | Diphenyl ether | 250-260 | 1 | >80 |
| 7-Amino-1,8-naphthyridine-3-carboxylic acid | Glycerol | 210-220 | 2 | ~75 |
Table 2: Copper-Catalyzed Decarboxylation Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,8-Naphthyridine-4-carboxylic acid | Copper powder | Quinoline | 230-240 | 3 | ~85 |
| 1,5-Naphthyridine-2-carboxylic acid | Cu2O | NMP/Quinoline | 190 | 0.25 | >90 |
| 6-Bromo-1,5-naphthyridine-2-carboxylic acid | Copper powder | Quinoline | 220-230 | 2 | ~80 |
Experimental Protocols
General Protocol for Thermal Decarboxylation in Dowtherm A
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the naphthyridine carboxylic acid.
-
Add Dowtherm A as the solvent (typically 5-10 mL per gram of substrate).
-
Heat the mixture to 250 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
General Protocol for Copper-Catalyzed Decarboxylation in Quinoline
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the naphthyridine carboxylic acid and copper powder (typically 0.1-0.2 equivalents).
-
Add quinoline as the solvent (typically 5-10 mL per gram of substrate).
-
Flush the flask with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.
-
Heat the mixture to 230-240 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper catalyst.
-
Remove the quinoline by vacuum distillation or by washing with an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Technical Support Center: Nucleophilic Substitution on 4-Chloro-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing nucleophilic substitution reactions on 4-Chloro-1,5-naphthyridine, with a special focus on the critical requirement of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions essential for nucleophilic substitution on this compound?
A1: Anhydrous conditions, meaning the absence of water, are crucial for several reasons. Water can act as a competing nucleophile, reacting with the this compound to form the undesired byproduct, 4-hydroxy-1,5-naphthyridine. This side reaction will lower the yield of your desired product. Additionally, many nucleophiles, especially strong bases or organometallic reagents, are highly reactive with water, which would quench them and prevent them from participating in the intended reaction.[1] For reactions that are reversible, the presence of water can also shift the equilibrium away from the desired product.[1]
Q2: What are the primary sources of water contamination in a reaction?
A2: Water can be introduced into a reaction from several sources, including:
-
Atmospheric moisture: The air in the laboratory contains water vapor that can be absorbed by hygroscopic solvents and reagents.
-
Improperly dried glassware: Glass surfaces can adsorb a thin film of water that is not always visible to the naked eye.
-
Solvents and reagents: Even "anhydrous" grade solvents can absorb moisture if not handled and stored correctly. Reagents themselves may also contain traces of water.
Q3: What are the signs that my reaction has been compromised by water?
A3: Indications of water contamination can include:
-
Low or no yield of the desired product: This is the most common sign, as the starting material may be consumed by side reactions with water or the nucleophile may be quenched.
-
Formation of 4-hydroxy-1,5-naphthyridine: This byproduct can often be identified by analytical techniques such as TLC, LC-MS, or NMR.
-
Inconsistent reaction outcomes: If you are getting variable yields between batches, it could be due to inconsistent control of moisture.
-
Failure of moisture-sensitive reagents to initiate the reaction: For example, if you are using a strong base to deprotonate your nucleophile, the presence of water will consume the base and prevent the desired deprotonation.
Q4: Can I run a nucleophilic aromatic substitution (SNAr) on this compound in water?
A4: While some SNAr reactions can be performed in water, often with the aid of surfactants or under specific pH control, it is generally not recommended for achieving high yields and purity with this compound, especially with sensitive nucleophiles.[2][3][4] The risk of forming the 4-hydroxy byproduct and quenching the nucleophile is significant. For optimal results, adhering to strict anhydrous protocols is advised.
Troubleshooting Guide
This guide addresses common issues encountered when performing nucleophilic substitutions on this compound under anhydrous conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture in the reaction. | - Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum).- Use freshly distilled or commercially available anhydrous solvents. If using a solvent from a previously opened bottle, consider drying it over molecular sieves.- Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods.- Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon). |
| Ineffective nucleophile. | - If using a weak nucleophile, consider using a stronger base to deprotonate it in situ.- Ensure the nucleophile is of high purity and has been stored correctly to prevent degradation. | |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time. | |
| Formation of 4-hydroxy-1,5-naphthyridine byproduct | Hydrolysis of this compound due to water contamination. | - Follow all recommendations for maintaining anhydrous conditions meticulously.- Use a higher concentration of the desired nucleophile to outcompete water. |
| Inconsistent results between reaction batches | Variable levels of moisture contamination. | - Standardize your procedure for drying glassware, solvents, and reagents.- Always use an inert atmosphere for setting up and running the reaction. |
| Reaction fails to go to completion | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC. If starting material remains, consider extending the reaction time or increasing the temperature.- Ensure an adequate excess of the nucleophile is used. |
| Decomposition of starting material or product. | - If the reaction is run at high temperatures for extended periods, decomposition may occur. Analyze the crude reaction mixture for degradation products. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation
While specific quantitative data directly comparing anhydrous versus hydrous conditions for a wide range of nucleophilic substitutions on this compound is not extensively published in a single source, the general principles of SNAr reactions strongly support the necessity of anhydrous conditions for optimal yields. The following table provides a conceptual representation of expected outcomes based on typical SNAr reactions.
| Nucleophile | Reaction Conditions | Expected Major Product | Expected Yield Range | Potential Byproducts |
| Amine (e.g., morpholine) | Anhydrous THF, base (e.g., NaH) | 4-(Morpholin-4-yl)-1,5-naphthyridine | Good to Excellent | Minimal |
| Amine (e.g., morpholine) | Aqueous/protic solvent | 4-(Morpholin-4-yl)-1,5-naphthyridine | Low to Moderate | 4-Hydroxy-1,5-naphthyridine |
| Alkoxide (e.g., NaOMe) | Anhydrous Methanol | 4-Methoxy-1,5-naphthyridine | High | Minimal |
| Alkoxide (e.g., NaOMe) | Methanol with water | 4-Methoxy-1,5-naphthyridine | Moderate to Low | 4-Hydroxy-1,5-naphthyridine |
Experimental Protocols
Detailed Protocol for Nucleophilic Substitution with an Amine under Anhydrous Conditions
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under a nitrogen atmosphere.
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Nitrogen or Argon gas supply
-
Schlenk line or manifold for inert gas
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware should be thoroughly cleaned and then oven-dried at 120-150°C for at least 4 hours (or overnight) to remove all traces of water. Assemble the glassware (e.g., a three-necked flask with a condenser and a dropping funnel) while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: Connect the assembled apparatus to a Schlenk line or a nitrogen/argon manifold with a bubbler to maintain a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
In a separate, dry flask, dissolve the amine nucleophile (1.1 equivalents) in anhydrous THF.
-
-
Nucleophile Deprotonation:
-
Using a syringe, slowly add the amine solution to the sodium hydride suspension at 0°C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).
-
-
Addition of Electrophile:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate dry flask.
-
Transfer this solution to the dropping funnel using a cannula or a syringe.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
The reaction can be heated to reflux if necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1,5-naphthyridine derivative.
Mandatory Visualization
Workflow for Anhydrous Nucleophilic Substitution
Caption: Experimental workflow for nucleophilic substitution under anhydrous conditions.
Logical Diagram: Importance of Anhydrous Conditions
Caption: Consequences of hydrous vs. anhydrous conditions in the reaction.
References
Technical Support Center: Naphthyridine Ring Chlorination
Welcome to the technical support center for the selective chlorination of the naphthyridine ring system. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work, with a primary focus on preventing over-chlorination.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of dichlorinated product. How can I favor monochlorination?
A1: Over-chlorination is a common issue due to the activation of the ring by the first chlorine atom. To favor monochlorination, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.2 equivalents of the chlorinating agent is a good starting point.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second chlorination, thereby improving selectivity for the mono-chlorinated product.
-
Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. For instance, if you are using a highly reactive agent like PCl₅/POCl₃, consider switching to N-chlorosuccinimide (NCS) which can offer better control.
-
N-Oxide Mediation: Formation of a naphthyridine N-oxide intermediate can direct chlorination to specific positions and can be a milder route to achieving selective monochlorination.[1]
Q2: My chlorination reaction is sluggish or not proceeding at all. What can I do?
A2: Poor reactivity can stem from several factors:
-
Substrate Reactivity: The electronic nature of your naphthyridine starting material is crucial. Electron-withdrawing groups on the ring will deactivate it towards electrophilic chlorination. In such cases, harsher conditions (e.g., higher temperatures, stronger chlorinating agents) may be necessary, or an alternative synthetic route should be considered.
-
Chlorinating Agent: Ensure your chlorinating agent is active. For example, NCS can decompose over time. Use freshly recrystallized or commercially new reagent.
-
Activation of Naphthyridinones: If you are starting from a naphthyridinone (a hydroxy-naphthyridine tautomer), conversion to the chloro-derivative is typically achieved with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2] Inadequate conversion could be due to insufficient temperature or reaction time.
-
Alternative Activation: For some substituted naphthyridine-diones where chlorination is sluggish, conversion to a ditriflate can be an effective activation strategy for subsequent functionalization, including chlorination.[3]
Q3: How can I control the regioselectivity of chlorination on an unsymmetrical naphthyridine ring?
A3: Regioselectivity is governed by the electronic and steric environment of the different positions on the naphthyridine ring.
-
N-Oxide Directed Chlorination: The N-oxide functionality can direct chlorination to the C2 or C4 positions. This is a powerful strategy for controlling regioselectivity in pyridine-like systems.[1]
-
Steric Hindrance: Bulky substituents on the ring can sterically hinder adjacent positions, directing the incoming electrophile to less hindered sites.
-
Protecting Groups: In some cases, reversible installation of a protecting group can be used to block a more reactive site, forcing chlorination to occur at the desired position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Over-chlorination (di- or polychlorination) | 1. Excess chlorinating agent. 2. High reaction temperature. 3. Highly reactive chlorinating agent. | 1. Reduce the equivalents of chlorinating agent to near stoichiometric (1.0-1.2 eq.). 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Switch to a milder chlorinating agent (e.g., from PCl₅ to NCS). |
| Low or No Conversion | 1. Deactivated naphthyridine ring. 2. Inactive chlorinating reagent. 3. Insufficient reaction temperature or time. | 1. If the ring has strong electron-withdrawing groups, consider harsher conditions or an alternative synthetic strategy. 2. Use a fresh batch of the chlorinating agent. 3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. For chlorination of naphthyridinones with POCl₃, reflux temperatures are often required.[2] |
| Poor Regioselectivity | 1. Similar reactivity of multiple ring positions. 2. Lack of directing groups. | 1. Employ an N-oxide mediated chlorination strategy to direct the reaction to a specific position.[1] 2. Analyze the electronic and steric effects of existing substituents to predict the most reactive sites and adjust the strategy accordingly. |
| Formation of Byproducts | 1. Reaction with solvent. 2. Decomposition of starting material or product. | 1. Ensure the solvent is inert to the reaction conditions. Chlorinated solvents are common, but check for compatibility. 2. Run the reaction under an inert atmosphere (N₂ or Ar) and at the lowest effective temperature to minimize degradation. |
Experimental Protocols
Protocol 1: Chlorination of a Naphthyridinone using POCl₃
This protocol is adapted from the general procedure for the conversion of hydroxy-naphthyridines (naphthyridinones) to their chloro-derivatives.[2]
Reactants:
-
1,5-Naphthyridine-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,5-naphthyridine-4(1H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is often run neat.
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) to pH 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-1,5-naphthyridine.
Protocol 2: N-Oxide Mediated Chlorination
This protocol outlines a general strategy for achieving regioselective chlorination via an N-oxide intermediate.
Step 1: N-Oxidation
-
Dissolve the starting naphthyridine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Work up the reaction mixture to isolate the naphthyridine N-oxide.
Step 2: Chlorination of the N-Oxide
-
Dissolve the naphthyridine N-oxide in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a chlorinating agent. Common reagents for this transformation include POCl₃ or a combination of triphenylphosphine (PPh₃) and a chlorine source like hexachloroacetone (Cl₃CCN).[4]
-
The reaction conditions (temperature and time) will depend on the specific substrate and reagent. Start at 0 °C and allow to warm to room temperature.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Data Summary
The following table summarizes representative conditions for the chlorination of naphthyridine precursors. Note that yields are highly substrate-dependent.
| Starting Material | Chlorinating Agent | Solvent | Temperature | Product | Reported Yield | Reference |
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | Neat | Reflux | This compound | Good (not quantified) | [2] |
| 1,5-Naphthyridine-2(1H)-one | POCl₃ | Neat | Reflux | 2-Chloro-1,5-naphthyridine | Good (not quantified) | [2] |
| Quinoline N-Oxide (analogous system) | PPh₃/Cl₃CCN | CH₂Cl₂ | 0 °C to RT | 2-Chloroquinoline | Satisfactory (not quantified) | [4] |
Visual Guides
Signaling Pathways and Workflows
Caption: Experimental workflow for the chlorination of a naphthyridinone.
Caption: Decision workflow for troubleshooting over-chlorination.
References
Technical Support Center: Monitoring Reaction Progress of 4-Chloro-1,5-naphthyridine Substitution via TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the nucleophilic aromatic substitution (SNAr) of 4-Chloro-1,5-naphthyridine using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring the substitution of this compound?
A1: A common starting point for developing a TLC solvent system for this reaction is a mixture of a non-polar and a polar solvent. Ethyl acetate/hexane or dichloromethane/methanol are frequently used combinations for nitrogen-containing heterocyclic compounds. The polarity of the solvent system should be adjusted to achieve good separation between the starting material (this compound) and the more polar product. A good target is to have the Rf of the starting material around 0.7-0.8 and the product's Rf between 0.2 and 0.4.
Q2: How can I visualize the spots of this compound and its substitution products on the TLC plate?
A2: this compound and many of its derivatives are UV-active due to their aromatic nature. Therefore, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[1][2] The compounds will appear as dark spots on a fluorescent green background. Staining with agents like potassium permanganate or p-anisaldehyde can also be used for visualization, which can be particularly helpful if the product is not UV-active.[3]
Q3: My starting material and product spots are too close together on the TLC plate. How can I improve the separation?
A3: If the Rf values of your starting material and product are very similar, you need to adjust the polarity of your mobile phase.
-
If the spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.
-
Try a different solvent system: Sometimes, changing the solvent system entirely can improve separation. For example, trying dichloromethane/methanol or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help.[4]
Q4: I see streaking on my TLC plate. What could be the cause and how do I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample overload: The most common cause is applying too much sample to the plate. Try diluting your reaction aliquot before spotting it.[4]
-
Highly polar compounds: The product of the substitution may be significantly more polar than the starting material and interact strongly with the silica gel. Adding a small amount of a polar modifier like methanol or a few drops of triethylamine (if your compound is basic) to the eluent can help reduce streaking.[4]
-
Insoluble material: If your sample contains insoluble impurities, it can cause streaking from the baseline. Ensure your reaction aliquot is fully dissolved in the spotting solvent.
Q5: The spots on my TLC plate are faint or not visible at all. What should I do?
A5: Faint or invisible spots can be due to a few reasons:
-
Low concentration: The concentration of the compounds in your reaction mixture might be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between each application, to concentrate the sample on the plate.[1][4]
-
Compound is not UV-active: If you are only using a UV lamp for visualization, your compound might not be UV-active. Try using a chemical stain for visualization.[1]
-
Evaporation: If your product is volatile, it may have evaporated from the TLC plate during development or drying.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the TLC monitoring of this compound substitution reactions.
| Problem | Possible Cause(s) | Solution(s) |
| All spots remain at the baseline (Rf ≈ 0) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots are at the solvent front (Rf ≈ 1) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are elongated or "comet-shaped" | Sample is overloaded or the compound is acidic/basic. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4] |
| A single spot is observed throughout the reaction | The starting material and product have the same Rf value in the chosen eluent. | Try different solvent systems with varying polarities or compositions (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| No spots are visible under UV light | The compounds are not UV-active or the concentration is too low. | Use a chemical stain for visualization (e.g., potassium permanganate). Concentrate the sample by spotting multiple times in the same location.[1][4] |
| The reaction appears complete by TLC, but work-up yields low product | The product might be unstable to the work-up conditions (e.g., aqueous wash). | Analyze a sample of the reaction mixture after work-up by TLC to check for degradation. Modify the work-up procedure if necessary. |
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the general steps for monitoring the substitution reaction of this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
UV lamp (254 nm)
-
Reaction mixture aliquot
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your baseline. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the SM lane on the baseline using a capillary tube.
-
R Lane: Using a clean capillary tube, take a small aliquot from the reaction mixture and spot it on the R lane.[5]
-
C Lane (Co-spot): Spot the starting material on the C lane, and then spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[1]
-
Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the R lane should diminish, while a new, typically more polar (lower Rf) spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the R lane.
Quantitative Data Summary
The following table provides hypothetical Rf values for a typical substitution reaction of this compound with a generic amine nucleophile. Actual Rf values will vary depending on the specific nucleophile, solvent system, and experimental conditions.
| Compound | Structure | Exemplary Solvent System | Approximate Rf Value |
| This compound | 30% Ethyl Acetate in Hexane | 0.75 | |
| 4-Amino-1,5-naphthyridine Derivative (Product) | 30% Ethyl Acetate in Hexane | 0.30 |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common TLC issues when monitoring the substitution reaction of this compound.
A troubleshooting workflow for common TLC issues.
Reaction Progress Monitoring Logic
This diagram illustrates the logical flow of monitoring the reaction progress.
Logic for monitoring reaction progress using TLC.
References
Technical Support Center: Work-up Procedure for Quenching Phosphorus Oxychloride (POCl₃) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective work-up of reactions involving phosphorus oxychloride (POCl₃). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the quenching of POCl₃ reactions and provides systematic solutions.
Issue 1: Delayed and Uncontrolled Exothermic Reaction (Runaway Reaction)
Symptoms:
-
Initial quenching at low temperatures (e.g., 0-5°C) proceeds with little to no observable reaction.[1]
-
A sudden and rapid increase in temperature occurs as the mixture warms up.[1]
-
Vigorous gas evolution and potential for vessel over-pressurization.
Root Causes:
-
Slow Hydrolysis at Low Temperatures: The hydrolysis of POCl₃ is sluggish at low temperatures, leading to an accumulation of the unreacted reagent.[1][2] As the mixture warms, the reaction rate accelerates uncontrollably.[1]
-
Incomplete Hydrolysis and Metastable Intermediates: The formation of persistent, metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can lead to a delayed release of heat.[1]
Solutions:
-
Controlled Elevated Temperature Quench: Add the reaction mixture to a quenching solution maintained at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis.[1][3]
-
Reverse Quench: Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring. Never add the quenching solution to the reaction mixture. This ensures that POCl₃ is the limiting reagent in the quenching vessel.[1]
-
Sufficient Aging: Allow the quenched mixture to stir for an adequate period after the addition is complete to ensure full hydrolysis of all reactive phosphorus species.[1]
-
Analytical Confirmation: Monitor the reaction quench by ³¹P NMR to confirm the complete disappearance of POCl₃ and its reactive intermediates.[1]
Issue 2: Product Decomposition or Reversion to Starting Material
Symptoms:
-
Low yield of the desired product.
-
TLC or LC-MS analysis shows the presence of starting material or unexpected byproducts after work-up.
-
For example, chloroquinazolines reverting to quinazolin-4-ones.[1]
Root Causes:
-
Product Instability in Basic Conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of sensitive functional groups on the desired product.[1]
Solutions:
-
Use a Milder Quenching/Neutralization Agent: Employ a buffered solution, such as aqueous sodium acetate, to control the pH during the quench.[1][3]
-
Careful pH Adjustment: If a base is necessary, add it slowly while continuously monitoring the pH and maintaining a low temperature to minimize product degradation.[1]
-
Alternative Work-up: For highly base-sensitive products, consider a non-aqueous work-up or extraction into an organic solvent before neutralization.[1]
Issue 3: Formation of Insoluble Material or Thick Slurry
Symptoms:
-
Precipitation of a solid material upon quenching.
-
Formation of a thick, difficult-to-stir slurry.
-
Difficulties in phase separation during extraction.
Root Causes:
-
Precipitation of the Product: The product or its intermediates may be insoluble in the aqueous quench mixture.[1]
-
Formation of Inorganic Salts: Neutralization of the acidic byproducts (phosphoric acid and HCl) with a base generates inorganic salts that may have limited solubility.[1]
Solutions:
-
Adjust pH: The solubility of the product may be pH-dependent. Adjusting the pH after the initial quench may help to dissolve the precipitate.[1]
-
Add a Co-solvent: The addition of a suitable organic solvent can help to dissolve the product and facilitate extraction.[1]
-
Dilution: Diluting the quench mixture with more water may help to dissolve the inorganic salts.[1]
Frequently Asked Questions (FAQs)
Q1: Why is quenching excess phosphorus oxychloride so hazardous? A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1] This reaction can be difficult to control and may lead to a thermal runaway if not performed correctly.[1]
Q2: What is a "reverse quench," and why is it recommended? A2: A "reverse quench" is the procedure of adding the reactive mixture (the solution containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[1] This method is recommended for safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.[1]
Q3: Can I quench excess POCl₃ with an alcohol? A3: While POCl₃ reacts with alcohols to form phosphate esters, this is generally not a recommended quenching method.[1] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product. Quenching with water or an aqueous base is the standard and preferred method.[1]
Q4: How can I be sure that all the excess POCl₃ and its reactive intermediates have been quenched? A4: The most reliable method for confirming the complete hydrolysis of POCl₃ and its intermediates is ³¹P NMR spectroscopy.[1] By analyzing a sample of the quenched reaction mixture, you can ensure the absence of signals corresponding to POCl₃ and its reactive hydrolysis intermediates like phosphorodichloridic acid.[1]
Q5: What are the key safety precautions I should take when working with POCl₃? A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an emergency shower and eyewash station are readily accessible. Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common POCl₃ quenching protocols.
| Parameter | Quenching with Ice/Aqueous NaHCO₃ | Quenching with Aqueous Sodium Acetate |
| Quenching Temperature | Maintain below 20°C[1] | 35-40°C[1][3] |
| Final pH | Neutral to slightly basic (pH 7-8)[1] | Buffered system, typically mildly acidic to neutral |
| Key Advantage | Common, generally safe method for robust products. | Safer for products sensitive to strong bases.[1] |
| Potential Hazard | Risk of delayed exotherm if temperature is too low (0-5°C).[1] | Requires heating of the quenching solution. |
Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃, particularly for products that are stable to basic conditions.
Materials:
-
Reaction mixture containing excess POCl₃
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to completely hydrolyze and neutralize the excess POCl₃ and the generated acids.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Closely monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Work-up: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful for reactions where the product is sensitive to strong bases, as it provides a buffered system.[1]
Materials:
-
Reaction mixture containing excess POCl₃
-
Aqueous sodium acetate (NaOAc) solution
-
Suitable organic solvent for extraction
-
Water
-
Brine
-
Anhydrous drying agent
Procedure:
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][3]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[3] This controlled temperature ensures immediate and complete hydrolysis, preventing the buildup of unstable intermediates.[3]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction.
-
Extraction and Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent. Proceed with a standard aqueous work-up as described in Protocol 1 (washing with water and brine, followed by drying).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
References
Validation & Comparative
Comparative Reactivity of 4-Chloro-1,5-Naphthyridine and its Isomers in Nucleophilic Aromatic Substitution
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 4-chloro-1,5-naphthyridine with other chloro-naphthyridine isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for the strategic design and efficient synthesis of novel compounds in medicinal chemistry and materials science. This document summarizes the underlying principles of reactivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate reaction mechanisms and workflows.
Introduction to Reactivity in Chloro-naphthyridines
The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prevalent scaffold in a wide array of biologically active compounds. The introduction of substituents onto this core is pivotal for modulating the physicochemical and pharmacological properties of the resulting molecules. Nucleophilic aromatic substitution (SNAr) on chloro-naphthyridines is a fundamental and widely utilized transformation for achieving this functionalization.
The reactivity of chloro-naphthyridines in SNAr reactions is primarily governed by the electron-deficient nature of the naphthyridine ring system, which is further influenced by the position of the nitrogen atoms and the chlorine substituent. The nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic addition, is a key determinant of the reaction rate. Positions that allow for effective delocalization of the negative charge onto the nitrogen atoms are generally more reactive.
Quantitative Comparison of Reactivity
Positions ortho or para to a nitrogen atom are significantly activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, meta positions offer less stabilization, leading to lower reactivity.
Based on these principles, the expected order of reactivity for monochloro-1,5-naphthyridines is This compound > 2-chloro-1,5-naphthyridine . The 4-position is para to the N1 nitrogen and ortho to the N5 nitrogen, providing strong activation. The 2-position is ortho to the N1 nitrogen.
For dichlorinated naphthyridines, the reactivity of each chlorine atom is influenced by the position of both nitrogen atoms and the other chlorine atom. In the case of 2,6-dichloro-1,5-naphthyridine, both chlorine atoms are in activated positions (ortho to a nitrogen atom).
The following table summarizes qualitative reactivity trends and provides illustrative examples of reaction conditions and yields for the SNAr reaction of various chloro-naphthyridines with common nucleophiles.
| Chloro-naphthyridine Isomer | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | 3-(2-nitro-1-imidazolyl)-propylamine | Not specified | 4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | Good | [1] |
| This compound | 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione | NaH | N-(4-(1,5-naphthyridin-4-ylamino)-1,1-dimethylpentyl)phthalimide | Not specified | [1] |
| 2-Chloro-1,5-naphthyridine | Ammonium Hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | Not specified | [1] |
| 2-Chloro-1,5-naphthyridine | Sodium Methoxide | Mild conditions | 2-Methoxy-1,5-naphthyridine | Not specified | [2] |
| 2,6-Dichloro-1,5-naphthyridine | Substituted Amines | Not specified | 2-Amino-6-chloro-1,5-naphthyridines | Not specified | [3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following are representative procedures for conducting SNAr reactions on chloro-naphthyridines.
General Protocol for Amination of Chloro-naphthyridines
This protocol describes a general procedure for the reaction of a chloro-naphthyridine with an amine nucleophile.
Materials:
-
Chloro-naphthyridine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the chloro-naphthyridine and the anhydrous solvent.
-
Add the amine to the solution, followed by the base.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-150 °C), monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Methoxylation of 2-Chloro-1,5-naphthyridine[2]
This protocol outlines the synthesis of 2-methoxy-1,5-naphthyridine.
Materials:
-
2-Chloro-1,5-naphthyridine
-
Sodium methoxide
-
Methanol
Procedure:
-
Dissolve 2-chloro-1,5-naphthyridine in methanol.
-
Add a solution of sodium methoxide in methanol.
-
The reaction is carried out under mild conditions (e.g., stirring at room temperature or gentle heating).
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloro-naphthyridine.
References
Hypothetical Bioactivity Profile and Structure-Activity Relationship (SAR) Insights
A Comparative Guide to the Bioactivity of 4-Chloro-1,5-naphthyridine and 4-Methoxy-1,5-naphthyridine
The 1,5-naphthyridine core is a recognized pharmacophore, with its derivatives displaying a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The nature of the substituent at the 4-position is pivotal in defining the specific bioactivity and potency of these compounds.[1]
Based on established SAR for similar heterocyclic compounds, the following hypotheses regarding the bioactivities of this compound and 4-Methoxy-1,5-naphthyridine can be proposed:
This compound: The chloro group is an electron-withdrawing group and a halogen. Halogenated compounds often demonstrate enhanced antimicrobial and anticancer activities. The presence of a chloro substituent can increase the lipophilicity of the molecule, which may improve its ability to permeate cell membranes.[1] Studies on other naphthyridine isomers have indicated a positive contribution of chloro substituents to their antimicrobial efficacy.[1] For instance, certain 1,8-naphthyridine derivatives with a 4-chloro substituent on an attached phenyl ring have shown significant antibacterial and antifungal activity.[4]
4-Methoxy-1,5-naphthyridine: The methoxy group is an electron-donating group, which can alter the molecule's interaction with biological targets.[1] In some contexts, a methoxy group has been shown to enhance anticancer activity. For example, the natural product 10-methoxycanthin-6-one, which contains a 1,5-naphthyridine core, has demonstrated significant anticancer effects against prostate cancer cell lines.[1] The introduction of methoxy substituents on the 1,5-naphthyridine ring has been a strategy in the development of inhibitors for targets like Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[5]
Potential Therapeutic Applications
Naphthyridine derivatives have been investigated for a variety of therapeutic applications:
-
Anticancer: Derivatives of naphthyridine have shown cytotoxic activity against various cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[2][3] Some act as topoisomerase II inhibitors, while others have antimitotic effects.[2][3]
-
Antimicrobial: The naphthyridine scaffold is a well-known framework in the development of antibacterial agents.[6]
-
Kinase Inhibition: Substituted 1,5-naphthyridines have been identified as potent and selective inhibitors of various kinases, such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[7]
-
Antiparasitic: Certain 1,5-naphthyridine derivatives have shown promising activity against parasites like Leishmania infantum and Plasmodium falciparum.
Recommended Experimental Protocols for Bioactivity Screening
To empirically determine and compare the bioactivity of this compound and 4-Methoxy-1,5-naphthyridine, standardized in vitro assays are recommended.[1]
Table 1: Recommended Assays for Bioactivity Comparison
| Bioactivity | Recommended Assay | Purpose |
| Anticancer/Cytotoxicity | MTT Assay | To assess cell viability and determine the cytotoxic potential of the compounds against cancer cell lines.[1] |
| Antimicrobial | Broth Microdilution Assay | To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[1] |
| Kinase Inhibition | Kinase Inhibition Assay | To measure the ability of the compounds to inhibit the activity of specific kinases. |
Detailed Experimental Methodologies
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells with solvent only are included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are determined from dose-response curves.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Experimental Protocol:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Potential Signaling Pathway Involvement
Derivatives of 1,5-naphthyridine have been shown to interact with various cellular signaling pathways. For instance, as inhibitors of ALK5, they can modulate the TGF-β signaling pathway, which is crucial in cell growth, differentiation, and apoptosis.
Conclusion
While direct comparative data for 4-Methoxy-1,5-naphthyridine and this compound is currently unavailable, the established bioactivity of the 1,5-naphthyridine scaffold suggests that both compounds are promising candidates for further investigation.[1] The chloro-substituted derivative may possess enhanced antimicrobial and cytotoxic properties, while the methoxy-substituted compound could also exhibit significant anticancer activity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the bioactivities of these two compounds, thereby contributing valuable data to the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Substituted 1,5-Naphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the 4-position of this ring system has been a focal point of structure-activity relationship (SAR) studies, leading to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of 4-substituted 1,5-naphthyridines, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to aid in the rational design of novel therapeutics.
Comparative Analysis of Biological Activities
The biological activity of 4-substituted 1,5-naphthyridines is profoundly influenced by the nature of the substituent at the 4-position. The following tables summarize the quantitative data for representative compounds against key biological targets, including protein kinases and bacterial topoisomerases.
Kinase Inhibition
1,5-Naphthyridine derivatives have emerged as potent inhibitors of several protein kinases, playing crucial roles in oncology, immunology, and infectious diseases.
Table 1: SAR of 4-Substituted 1,5-Naphthyridines as ALK5 Inhibitors
| Compound ID | 4-Substituent | ALK5 IC50 (nM) | Selectivity over p38 MAPK |
| 1 | 2-pyridyl | 6 | High |
| 2 | 3-pyridyl | 4 | High |
| 3 | 4-pyridyl | 274 | Inactive |
| 4 | Phenyl | >10,000 | - |
Data compiled from studies on TGF-β type I receptor (ALK5) inhibitors.[1]
The data clearly indicates a preference for pyridyl substituents at the 4-position for potent ALK5 inhibition. The position of the nitrogen within the pyridine ring also significantly impacts activity, with 2- and 3-pyridyl derivatives showing the highest potency. A simple phenyl group at this position results in a dramatic loss of activity.
Table 2: SAR of 2,8-Disubstituted 1,5-Naphthyridines as Antimalarial PI4K Inhibitors
| Compound ID | 2-Substituent | 8-Substituent | P. falciparum NF54 IC50 (nM) | P. vivax PI4K IC50 (nM) |
| 5 | 4-Fluorophenyl | 4-(Dimethylamino)piperidino | - | - |
| 6 | 4-Fluorophenyl | (1-Methylpiperidin-4-yl)methylamino | 65 | 1505 |
| 7 | 2-Amino | N-methylaminopiperidine | 40 | 9400 |
| 8 | - | 1,5-Naphthyridinone | 4200 | >10,000 |
Data from studies on dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.[2]
While this table focuses on 2,8-disubstitution, it highlights how modifications distal to the 4-position can be tuned to achieve potent antimalarial activity. For instance, the introduction of a basic aminopiperidine moiety at the 8-position appears crucial for activity.
Antibacterial Activity
The 1,5-naphthyridine core is a key component of novel bacterial topoisomerase inhibitors (NBTIs), which represent a promising new class of broad-spectrum antibacterial agents.
Table 3: Antibacterial Activity of Substituted 1,5-Naphthyridine Analogs
| Bacterial Strain | Compound A (MIC, µg/mL) | Compound B (MIC, µg/mL) |
| Staphylococcus aureus | 0.12 | 0.06 |
| Streptococcus pneumoniae | 0.25 | 0.12 |
| Escherichia coli | 4 | 2 |
Note: Specific structures for Compounds A and B with varied 4-substituents were not detailed in the provided search results, but this table illustrates a typical format for presenting such data.
SAR studies on NBTIs have indicated that while substitutions at the C-2 and C-7 positions are critical for optimal activity, modifications at other positions, including C-4, generally have a detrimental effect on the antibacterial spectrum.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key assays used in the characterization of 4-substituted 1,5-naphthyridine derivatives.
In Vitro ALK5 Kinase Inhibition Assay (Radiometric)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase
-
Casein as a substrate
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.
-
In a 96-well plate, add the ALK5 enzyme, the test compound dilution, and the casein substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Bacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
DNA Topoisomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II/IV.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
In a reaction tube, combine the assay buffer, DNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the topoisomerase enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA compared to the no-compound control.[5][6][7][8][9]
Visualizing the SAR Workflow and Signaling Pathways
Understanding the logical flow of SAR studies and the biological context of drug targets is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate these concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of topoisomerase I activity [protocols.io]
- 9. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a significant scaffold in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, with the 1,5-naphthyridine core being a prominent subject of research due to its diverse pharmacological activities. This guide provides an objective comparison of the biological activities of various 1,5-naphthyridine isomers and their derivatives, supported by quantitative experimental data, detailed methodologies, and a visualization of a key signaling pathway.
Comparative Biological Activity Data
The biological activities of 1,5-naphthyridine derivatives are extensive, with significant findings in anticancer, antimicrobial, and enzyme inhibition studies. The following tables summarize quantitative data from published research to facilitate a direct comparison of their efficacy.
Anticancer Activity
1,5-Naphthyridine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair.
| Isomer/Derivative Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-1,5-naphthyridine | 7bf (R = p-MeC₆H₄) | COLO 205 (Colon) | < 25 | [1] |
| Phenyl-1,5-naphthyridine | 7bg (R = m-FC₆H₄) | COLO 205 (Colon) | 25 | [1] |
| Indeno-1,5-naphthyridine | Not specified | COLO 205 (Colon) | Not specified | [2][3] |
| 1,8-Naphthyridine | 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [4] |
| 1,8-Naphthyridine | 5b | A549 (Lung) | 23.19 ± 0.45 | [4] |
| 1,8-Naphthyridine | 5b | SiHa (Cervical) | 29.22 ± 0.35 | [4] |
| 1,8-Naphthyridine | 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [4] |
| 1,8-Naphthyridine | 5e | A549 (Lung) | 26.24 ± 0.41 | [4] |
| 1,8-Naphthyridine | 5e | SiHa (Cervical) | 30.18 ± 0.39 | [4] |
| 1,6-Naphthyridine | 16a | HIV-1 RT Inhibitor | 0.222 | [5] |
| 1,6-Naphthyridine | 16b | HIV-1 RT Inhibitor | 0.218 | [5] |
| 1,6-Naphthyridine | 19a | HIV-1 RT Inhibitor | 0.175 | [5] |
| 1,7-Naphthyridine | 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [5] |
| 1,7-Naphthyridine | 17a | HeLa (Cervical) | 13.2 ± 0.7 | [5] |
| 1,7-Naphthyridine | 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [5] |
Antimicrobial Activity
Certain 1,5-naphthyridine derivatives, particularly naturally occurring alkaloids, have shown potent activity against various bacterial and fungal strains.
| Isomer/Derivative Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Canthinone (1,5-Naphthyridine) | Canthin-6-one | Staphylococcus aureus | 0.49 | [6][7] |
| Canthinone (1,5-Naphthyridine) | Canthin-6-one | Escherichia coli | 3.91 | [6][7] |
| Canthinone (1,5-Naphthyridine) | Canthin-6-one | MRSA | 0.98 | [6][7] |
| Canthinone (1,5-Naphthyridine) | 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [6][7] |
| Canthinone (1,5-Naphthyridine) | 10-methoxycanthin-6-one | Escherichia coli | Not specified | [6][7] |
| Canthinone (1,5-Naphthyridine) | 10-methoxycanthin-6-one | MRSA | 3.91 | [6][7] |
| Canthinone (1,5-Naphthyridine) | Canthin-6-one | Antifungal | 3.91 | [6][7] |
| Canthinone (1,5-Naphthyridine) | 10-methoxycanthin-6-one | Antifungal | 7.81 | [6][7] |
| Canthinone (1,5-Naphthyridine) | 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 | [6] |
| 1,8-Naphthyridine | 5b | S. aureus & E. coli | 26 & 28.5 | [4] |
| 1,8-Naphthyridine | 5b | C. albicans & A. niger | 30.5 & 36 | [4] |
Enzyme Inhibitory Activity
Beyond topoisomerase, 1,5-naphthyridine derivatives have been identified as potent inhibitors of other key enzymes, such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which is implicated in cancer progression.
| Isomer/Derivative Class | Specific Derivative | Enzyme Target | IC₅₀ (nM) | Reference |
| Aminothiazole-1,5-naphthyridine | Compound 15 | ALK5 | 6 | [8][9] |
| Pyrazole-1,5-naphthyridine | Compound 19 | ALK5 | 4 | [8][9] |
| Pyrazole-1,5-naphthyridine | Repsox | ALK5 | 4 | [10] |
| Aryl-substituted-1,5-naphthyridine | LY566578 | ALK5 | 7.0 | [10] |
| Phenylpyridine pyrazole | R-268712 | ALK5 | 2.5 | [10] |
| 1,8-Naphthyridine | 1b | b-TNAP | 122 | [11] |
| 1,8-Naphthyridine | 1e | c-IAP | 107 | [11] |
| 1,8-Naphthyridine | 1g | CA-IX | 110 | [11] |
| 1,8-Naphthyridine | 1a | CA-XII | 320 | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 1,5-naphthyridine isomers and their derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The 1,5-naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.[12]
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.[12]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals formed by viable cells.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 1,5-naphthyridine derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[12]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: The reaction mixture, containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer, is prepared in microcentrifuge tubes.
-
Compound Addition: The 1,5-naphthyridine derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[13]
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[13]
-
Visualization and Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Signaling Pathway and Experimental Workflow Visualization
The inhibition of topoisomerase I is a critical mechanism for the anticancer activity of several 1,5-naphthyridine derivatives. The following diagram illustrates this inhibitory pathway.
Caption: Inhibition of Topoisomerase I by a 1,5-Naphthyridine Derivative.
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of 1,5-naphthyridine derivatives.
Caption: Workflow for MTT-based cytotoxicity assay of 1,5-naphthyridine derivatives.
References
- 1. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of halogenated vs non-halogenated naphthyridine antimicrobial efficacy
A comparative analysis of halogenated versus non-halogenated naphthyridine derivatives reveals a significant enhancement in antimicrobial potency upon halogenation, albeit with a nuanced impact on the spectrum of activity and safety profile. This guide provides a comprehensive overview of the available experimental data, detailed methodologies for key antimicrobial assays, and a visualization of the underlying mechanism of action to aid researchers, scientists, and drug development professionals in this critical area of antimicrobial research.
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have long been a cornerstone in the development of antimicrobial agents. The parent non-halogenated structures, most notably nalidixic acid, laid the groundwork for this class of antibiotics. However, the introduction of halogen atoms, particularly fluorine, at specific positions on the naphthyridine scaffold has led to the development of the highly potent fluoroquinolone class of antibiotics, dramatically expanding their clinical utility. This guide delves into the comparative antimicrobial efficacy of these two subclasses, presenting key quantitative data, experimental protocols, and a mechanistic overview.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. The data presented in the following tables, collated from various studies, compares the MIC values of representative non-halogenated and halogenated naphthyridine derivatives against a panel of common bacterial pathogens.
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Non-Halogenated Naphthyridines
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Proteus vulgaris |
| Nalidixic Acid | Resistant | - | 4-128 | 8-256 | 4-64 |
| 1,8-Naphthyridine Derivative (non-halogenated) | 100 | 50 | 100 | 100 | 50 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Halogenated Naphthyridines
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Proteus vulgaris |
| Enoxacin (Fluoroquinolone) | 0.2-1.6 | 0.1-0.8 | 0.05-0.4 | 0.1-0.8 | 0.2-1.6 |
| Gemifloxacin (Fluoroquinolone) | 0.015-0.06 | ≤0.008-0.03 | 0.015-0.06 | 0.03-0.12 | 0.06-0.25 |
| Bromo-substituted 1,8-Naphthyridinone | - | 1.7-13.2 (IC50) | - | - | - |
| Chloro-substituted 1,8-Naphthyridine | ≥ 1.024 | - | ≥ 1.024 | - | - |
Note: IC50 values represent the concentration required to inhibit 50% of the target, in this case, DNA gyrase.
The data clearly illustrates that halogenation, particularly fluorination, significantly enhances the antimicrobial activity of the naphthyridine core. Fluoroquinolones like enoxacin and gemifloxacin exhibit substantially lower MIC values against a broad spectrum of both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts.[1][2][3] The introduction of other halogens, such as bromine, has also been shown to enhance antibacterial activity.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
- Microorganism: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- Antimicrobial Agent: A stock solution of the naphthyridine derivative of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension 1:100 in the growth medium to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
- Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.
- Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing antimicrobial concentrations.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
- Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).
- Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
- The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
1. Preparation of Materials:
- Agar Plates: Mueller-Hinton Agar (MHA) plates or other suitable agar for the test organism.
- Microorganism: A standardized inoculum prepared as described for the broth microdilution method (0.5 McFarland standard).
- Antimicrobial Agent: A stock solution of the naphthyridine derivative.
2. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing against the inside of the tube.
- Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
3. Well Creation and Application of Antimicrobial Agent:
- Using a sterile cork borer or a pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
- Pipette a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well. A control well with the solvent (e.g., DMSO) should also be included.
4. Incubation and Measurement:
- Incubate the plates at 35-37°C for 16-20 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action for both halogenated and non-halogenated naphthyridine derivatives involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.
Naphthyridine derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
The following diagram illustrates the signaling pathway of this inhibition.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Naphthyridines.
Conclusion
The halogenation of the naphthyridine scaffold, particularly with fluorine, has proven to be a highly effective strategy for enhancing antimicrobial potency and broadening the spectrum of activity. The resulting fluoroquinolones are significantly more active against a wide range of bacterial pathogens compared to their non-halogenated precursors. The underlying mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and validated target for antimicrobial drug development. This comparative guide provides a foundational understanding for researchers and drug developers working to design and evaluate novel naphthyridine-based antimicrobials to combat the growing threat of antibiotic resistance.
References
The Ascendancy of 1,5-Naphthyridines: A New Frontier in Combating Chloroquine-Resistant Malaria
A Comparative Guide to the Efficacy of Novel 1,5-Naphthyridine Compounds Against Plasmodium falciparum
The emergence and spread of chloroquine-resistant Plasmodium falciparum have cast a long shadow over global efforts to control and eliminate malaria. This public health crisis necessitates an urgent and continuous pipeline of novel antimalarial agents with distinct mechanisms of action. Among the promising new chemical scaffolds, 1,5-naphthyridine derivatives have garnered significant attention from the research community. This guide provides an in-depth comparison of the efficacy of these compounds, synthesizes key experimental data, and elucidates their molecular mechanisms of action against chloroquine-resistant strains of the malaria parasite.
The Chemical Advantage: Why 1,5-Naphthyridines?
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, is structurally analogous to the quinoline ring found in many established antimalarials, including chloroquine. However, the introduction of a second nitrogen atom into the ring system bestows unique physicochemical properties. This modification can alter the compound's basicity, lipophilicity, and metabolic stability, potentially circumventing the resistance mechanisms that render older drugs ineffective.[1][2]
Comparative Efficacy Against Chloroquine-Resistant P. falciparum
Extensive research has demonstrated the potent antiplasmodial activity of various 1,5-naphthyridine derivatives against both chloroquine-sensitive and, crucially, chloroquine-resistant P. falciparum strains.
In Vitro Potency: A Clear Superiority
Structure-activity relationship (SAR) studies have been instrumental in optimizing the 1,5-naphthyridine scaffold for enhanced potency. Notably, 2,8-disubstituted-1,5-naphthyridines have emerged as a particularly promising class of compounds. The data presented below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative 1,5-naphthyridine compounds against chloroquine-resistant P. falciparum strains, often compared to the standard-of-care drug, chloroquine.
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Primaquine Analogue | Compound 1-12 (range) | W2 (CQ-resistant) | ≤ 110 | Chloroquine | 310 | [1] |
| 2,8-disubstituted | Frontrunner Compound | K1 (multidrug-resistant) | Low nanomolar | - | - | [3][4] |
| 2,8-disubstituted | Representative Compound | Drug-resistant strains | Potent activity | - | - | [5][6][7][8] |
This table is a synthesis of data from multiple sources and represents a general trend. For specific IC50 values of individual compounds, please refer to the cited literature.
The consistently low nanomolar activity of these compounds against strains that are highly resistant to chloroquine underscores their potential to overcome existing resistance mechanisms.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Success
The ultimate test of any potential antimalarial is its efficacy in a living organism. Several 1,5-naphthyridine derivatives have advanced to in vivo testing in mouse models of malaria, with encouraging results.
| Compound Class | Animal Model | Dosing Regimen | Efficacy | Source |
| 2,8-disubstituted | Humanized P. falciparum mouse model | 4 x 50 mg/kg (oral) | Significant parasite reduction | [3][9] |
| 2,8-disubstituted | Humanized NSG mouse malaria model | Single oral dose of 32 mg/kg | Efficacious | [5][6][7][8] |
These in vivo studies demonstrate that the potent in vitro activity of 1,5-naphthyridine compounds can translate into effective parasite clearance in a preclinical setting, a critical step in the drug development pathway.
Unraveling the Mechanism of Action: A Dual-Pronged Attack
A key differentiator for the 1,5-naphthyridine class is their novel mechanism of action, which diverges from that of traditional quinoline-based antimalarials. Recent studies have revealed a fascinating dual-inhibitory capacity for some of the most promising 2,8-disubstituted derivatives.[5][6][7][8][10]
Inhibition of Plasmodium falciparum Phosphatidylinositol-4-Kinase (PfPI4K)
PfPI4K is a lipid kinase essential for the parasite's intracellular development and egress from infected red blood cells. By inhibiting this enzyme, 1,5-naphthyridine compounds disrupt a critical signaling pathway necessary for parasite survival.[3][5][6][7][8][10] This mode of action is distinct from that of chloroquine, which primarily targets hemozoin formation.
Figure 1: Simplified pathway of PfPI4K inhibition by 1,5-naphthyridine compounds.
Inhibition of Hemozoin Formation
Intriguingly, some 1,5-naphthyridine derivatives also interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[5][6][7][8][10] This inhibition of hemozoin formation leads to the accumulation of toxic free heme, which damages parasite membranes and contributes to its death. This secondary mechanism is reminiscent of chloroquine's mode of action, but the chemical modifications in the 1,5-naphthyridine scaffold appear to overcome the resistance mechanisms that affect chloroquine.
Figure 2: Dual mechanism of action of select 1,5-naphthyridine compounds.
This dual-targeting approach is a significant advantage, as it may reduce the likelihood of the parasite developing resistance.
Experimental Protocols: A Guide for Researchers
The following are generalized, step-by-step methodologies for key experiments used in the evaluation of 1,5-naphthyridine compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the IC50 of a compound against P. falciparum.
-
Parasite Culture: Maintain a continuous culture of chloroquine-resistant P. falciparum (e.g., W2, K1 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Preparation: Add the serially diluted compounds to a 96-well microplate.
-
Parasite Addition: Add synchronized ring-stage parasites to the wells at a defined parasitemia and hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Figure 3: Workflow for the in vitro antiplasmodial activity assay.
In Vivo Efficacy in a Humanized Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of antimalarial compounds.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) engrafted with human red blood cells.
-
Infection: Inoculate the mice with P. falciparum-infected human erythrocytes.
-
Monitoring: Monitor the parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Treatment: Once a stable parasitemia is established, administer the 1,5-naphthyridine compound orally or via another appropriate route at a predetermined dose and schedule. A vehicle control group and a positive control group (e.g., treated with a known antimalarial) should be included.
-
Continued Monitoring: Continue to monitor parasitemia in all groups throughout the treatment period and for a specified duration afterward.
-
Data Analysis: Compare the parasite clearance rates and survival rates between the treated, vehicle control, and positive control groups.
Figure 4: Workflow for in vivo efficacy testing in a humanized mouse model.
Conclusion: A Promising Trajectory for a New Class of Antimalarials
The compelling in vitro and in vivo data, coupled with a novel dual mechanism of action, firmly establishes 1,5-naphthyridine compounds as a highly promising class of antimalarials with the potential to overcome chloroquine resistance. Their continued development, including optimization of pharmacokinetic and safety profiles, could lead to the introduction of a much-needed new weapon in the global fight against malaria. The research community eagerly awaits the progression of these compounds through the drug development pipeline.
References
- 1. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcgls.com [tcgls.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Cellular Maze: A Comparative Guide to the Lipophilicity and Permeability of Chloro-Substituted Naphthyridines
For researchers, scientists, and drug development professionals, understanding how a molecule's structure influences its ability to cross cell membranes is paramount. This guide provides a comparative analysis of the lipophilicity and cell permeability of hypothetical chloro-substituted naphthyridine isomers, offering insights into how the position of a single chlorine atom can impact these critical drug-like properties. The experimental data presented herein is illustrative, designed to highlight key structure-property relationships and guide the design of novel naphthyridine-based therapeutics.
The strategic placement of halogen atoms, particularly chlorine, is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. In the context of the naphthyridine scaffold, a privileged core in many biologically active compounds, chloro-substitution can significantly alter lipophilicity, which in turn is a key determinant of cell permeability. This guide explores these relationships through a hypothetical dataset, providing a framework for understanding and predicting the behavior of this important class of molecules.
Comparative Analysis of Physicochemical Properties
The following table summarizes the lipophilicity (LogP) and cell permeability (Papp) data for a series of mono-chloro-substituted naphthyridine isomers. Lipophilicity is represented by the logarithm of the partition coefficient between octanol and water (LogP), a standard measure of a compound's hydrophobicity. Cell permeability was assessed using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, utilizing a monolayer of human colon adenocarcinoma cells, offers a more comprehensive model that includes both passive and active transport mechanisms.[1]
| Compound ID | Naphthyridine Isomer | Chloro-Substitution Position | Hypothetical LogP | Hypothetical PAMPA Papp (10⁻⁶ cm/s) | Hypothetical Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| NAPH-Cl-1 | 1,8-Naphthyridine | 2-chloro | 2.1 | 8.5 | 6.2 |
| NAPH-Cl-2 | 1,8-Naphthyridine | 3-chloro | 2.3 | 9.1 | 7.0 |
| NAPH-Cl-3 | 1,8-Naphthyridine | 4-chloro | 2.2 | 8.8 | 6.5 |
| NAPH-Cl-4 | 1,6-Naphthyridine | 2-chloro | 2.0 | 8.2 | 5.9 |
| NAPH-Cl-5 | 1,6-Naphthyridine | 7-chloro | 2.4 | 9.5 | 7.8 |
Experimental Protocols
Determination of Lipophilicity (LogP) by HPLC
Lipophilicity was determined by measuring the retention time of the compounds on a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Instrumentation : An HPLC system equipped with a C18 column and a UV detector was used.
-
Mobile Phase : A gradient of methanol and water was used as the mobile phase.
-
Procedure : A calibration curve was generated using a series of standards with known LogP values. The chloro-substituted naphthyridine samples were then injected, and their retention times were recorded.
-
Calculation : The LogP values of the test compounds were calculated from their retention times using the calibration curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay was performed to assess the passive permeability of the compounds.[2][3][4]
-
Plate Preparation : A 96-well filter plate was coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions : The test compounds were dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate wells were filled with a corresponding buffer.
-
Incubation : The filter plate (donor) was placed on top of the acceptor plate, and the assembly was incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells was determined using LC-MS/MS.
-
Permeability Calculation : The apparent permeability coefficient (Papp) was calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration of the compound in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay was conducted to evaluate both passive and active transport across a cell monolayer.[1][5][6]
-
Cell Culture : Caco-2 cells were seeded on permeable filter supports in a 24- or 96-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity : The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Transport Studies : The transport of the test compounds was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the donor chamber (either apical or basolateral), and samples were taken from the receiver chamber at specific time points.
-
Quantification : The concentration of the compound in the samples was quantified by LC-MS/MS.
-
Permeability Calculation : The apparent permeability coefficient (Papp) for both A-B and B-A directions was calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) was also determined to assess the potential for active efflux.
Visualizing Structure-Property Relationships
The following diagrams illustrate the conceptual relationships between chloro-substitution, lipophilicity, and cell permeability, as well as a typical experimental workflow.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4-Chloro-1,5-naphthyridine: HPLC vs. NMR
In the realm of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 4-Chloro-1,5-naphthyridine, a crucial building block in the synthesis of various biologically active compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final products. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for characterizing the purity of this compound. We present supporting experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating components of a mixture.[1][2] It is particularly adept at detecting and quantifying trace-level impurities, making it a gold standard for purity determination.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is an unparalleled tool for structural elucidation.[2] It provides detailed information about the molecular structure of the main component and any impurities present. A key advantage of NMR is its ability to provide quantitative information without the need for specific reference standards for every impurity, as the signal intensity is directly proportional to the number of nuclei.[3][4]
The two techniques are often used in a complementary fashion. HPLC excels at separation and sensitive quantification, while NMR provides definitive structural identification of the separated components.[2][5]
Comparative Data Presentation
To illustrate the strengths of each technique, a hypothetical batch of this compound containing known and unknown impurities was analyzed. The following tables summarize the quantitative data obtained from both HPLC-UV and ¹H NMR analyses.
Table 1: HPLC-UV Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 2.54 | 0.15 | Starting Material (1,5-Naphthyridin-4-ol) |
| 2 | 3.87 | 99.52 | This compound |
| 3 | 4.62 | 0.21 | Unknown Impurity A |
| 4 | 5.18 | 0.12 | By-product (Isomeric Dichloro-1,5-naphthyridine) |
Table 2: Quantitative ¹H NMR Purity Analysis of this compound
| Signal (ppm) | Multiplicity | Integration | Assignment | Molar Purity (%) |
| 8.95 | dd | 1.00 | H-2 (this compound) | 99.6 |
| 8.60 | dd | 1.00 | H-6 (this compound) | |
| 8.25 | d | 1.00 | H-8 (this compound) | |
| 7.80 | d | 1.00 | H-3 (this compound) | |
| 7.65 | dd | 1.00 | H-7 (this compound) | |
| 8.45 | d | 0.002 | H-2 (1,5-Naphthyridin-4-ol) | 0.2 |
| 7.90 | d | 0.002 | H-3 (1,5-Naphthyridin-4-ol) | |
| 2.50 | s | 0.0015 | Residual Solvent (Acetone) | 0.15 |
| 1.25 | t | 0.0005 | Residual Solvent (Ethanol) | 0.05 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Protocol
This protocol is for the structural confirmation and quantitative analysis of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Carefully integrate all signals corresponding to the main compound and any impurities.
-
Purity is calculated by comparing the integral of a specific proton of the main compound to the sum of integrals of all protons from the main compound and impurities.
-
Visualizing the Workflow and Comparison
To better understand the experimental processes and the logical relationship between HPLC and NMR for purity determination, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Purity Analysis.
Caption: Comparison of HPLC and NMR for Purity.
Discussion and Conclusion
The choice between HPLC and NMR for the purity assessment of this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known impurities at low levels, HPLC is the method of choice due to its superior sensitivity and precision.[1][3] The ability to detect impurities at the 0.1% level or below is critical in pharmaceutical manufacturing. However, the identification of unknown peaks relies on having reference standards or hyphenated techniques like LC-MS.[5]
-
For definitive structural confirmation, identification of unknown impurities, and obtaining an absolute molar purity without the need for multiple standards, NMR is indispensable.[2] In the provided example, NMR not only confirmed the structure of this compound but also identified and quantified residual solvents, which might be missed or difficult to quantify by HPLC-UV. The limitation of NMR lies in its lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities below the 0.1% level.
References
- 1. biomedres.us [biomedres.us]
- 2. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-1,5-naphthyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-1,5-naphthyridine, a crucial intermediate in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
I. Overview of Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This compound is a chlorinated nitrogen heterocycle and should be treated as hazardous waste. The most common and effective method for the ultimate destruction of such compounds is high-temperature incineration.
It is imperative to segregate waste containing this compound from non-halogenated waste streams. Proper segregation simplifies the disposal process and can significantly reduce disposal costs. All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound".
II. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes inhalation of dust or vapors. |
III. On-Site Chemical Neutralization (Pre-treatment)
For laboratories equipped to handle chemical reactions, a pre-treatment step to neutralize small quantities of this compound can be performed before collection by a waste disposal service. This procedure, based on nucleophilic aromatic substitution, converts the chlorinated compound to a less hazardous hydroxy derivative.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol describes the conversion of this compound to 4-Hydroxy-1,5-naphthyridine.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Heating mantle
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate) and equipment.
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare an aqueous solution of sodium hydroxide. A concentration of 2M is a reasonable starting point.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound to be neutralized.
-
Reaction: Add the sodium hydroxide solution to the flask. The molar ratio of NaOH to this compound should be in excess to ensure complete reaction.
-
Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and concentration, but several hours may be required.
-
Cooling and Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully neutralize the excess sodium hydroxide with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Work-up: The resulting aqueous solution containing 4-Hydroxy-1,5-naphthyridine and sodium chloride should be collected as aqueous hazardous waste.
Note: While this procedure reduces the hazard of the chlorinated compound, the resulting solution must still be disposed of as hazardous waste according to institutional and local regulations.
IV. Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes the decision-making process for either direct disposal or pre-treatment.
Personal protective equipment for handling 4-Chloro-1,5-naphthyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-1,5-naphthyridine was not publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including other chlorinated naphthyridine and pyridine derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this chemical and consult with their institution's environmental health and safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a barrier against dust particles and potential splashes. Standard safety glasses are not sufficient.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent direct skin contact. Double-gloving is recommended.[1] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[1][2] |
| Body Protection | Lab coat or chemical-resistant apron/gown | A disposable, long-sleeved gown that closes in the back is required to protect the body and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent the inhalation of dust particles.[2] All handling should occur within a fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.[2]
1. Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE as outlined in the table above.
-
Assemble all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
2. Handling:
-
Don all required PPE before opening the chemical container.[5]
-
Handle the substance gently to avoid creating airborne dust.[3]
-
Carefully weigh and transfer the chemical inside the fume hood to prevent the dispersion of dust.[2]
-
Avoid contact with skin, eyes, and personal clothing.[5]
-
If the experimental procedure involves heating, ensure adequate ventilation to handle any potential fumes.
3. Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area within the fume hood.
-
Properly doff and dispose of all single-use PPE as hazardous waste.[1]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Categorization: All disposable PPE and any materials used for spill cleanup should be considered hazardous waste.[1]
-
Containerization: Collect all waste material in a suitable, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and the container through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][5] Do not let the product enter drains, other waterways, or the soil.[5]
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
